molecular formula CH3O2P B1591113 Phosphanecarboxylic acid CAS No. 71050-62-9

Phosphanecarboxylic acid

Cat. No.: B1591113
CAS No.: 71050-62-9
M. Wt: 78.007 g/mol
InChI Key: MEUIIHOXOWVKNP-UHFFFAOYSA-N
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Description

Phosphanecarboxylic acid (PCA), with the CAS number 71050-62-9, is an organic chemical compound that associates the characteristics of phosphonates and polycarboxylates, making it a subject of significant scientific research, particularly in industrial water treatment and polymer science . Its molecular formula is often noted as C3H6NaO4P, with a molecular weight of approximately 160.04 g/mol for the sodium salt form, though it can also exist as a polymer with a higher molecular weight . This compound is typically supplied as a colorless to light yellow transparent liquid with a solid content of 50% or higher, a density of about 1.20-1.30 g/cm³, and a pH of 3.0-5.0 for a 1% water solution . Its key value in research stems from its multifunctional nature. PCA is studied primarily for its exceptional performance as a scale and corrosion inhibitor in circulating cool water systems, oilfield refill water systems, and boiler water systems . It exhibits excellent dispersion performance for scales like calcium carbonate and calcium phosphate, and also demonstrates good scale inhibition for barium sulfate, strontium sulfate, and silica scale . The compound's mechanism of action is multifaceted, functioning through three primary pathways: threshold inhibition, which enhances the solubility of low-solubility inorganic salts; crystal modification, which deforms growing salt crystals into irregular, non-adherent forms; and dispersing activity, which prevents agglomeration and deposition of inorganic particles . Beyond water treatment, this compound has been investigated for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organophosphorus-containing molecules . It has been studied as a potential therapeutic agent, an enzyme inhibitor, a substrate for polymer synthesis, and a catalyst in organic synthesis . A notable feature for experimental applications is its high stability; it is hydrolytically stable, maintains performance at temperatures up to 200°C, and is not adversely affected by chlorine or other oxidizing biocides, allowing for use under a wide range of conditions without precipitation . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phosphanylformic acid
Source PubChem
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InChI

InChI=1S/CH3O2P/c2-1(3)4/h4H2,(H,2,3)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUIIHOXOWVKNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(O)P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559205
Record name Phosphanecarboxylic acid
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Molecular Weight

78.007 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

35% aqueous solution: Light yellow liquid with a mild odor; [BWA Water Additives MSDS]
Record name 2-Propenoic acid, polymer with sodium phosphinate
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CAS No.

71050-62-9, 23636-66-0
Record name 2-Propenoic acid, polymer with sodium phosphinate (1:1)
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Record name Phosphanecarboxylic acid
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Record name 2-Propenoic acid, polymer with sodium phosphinate (1:1)
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Foundational & Exploratory

Molecular structure and bonding of phosphanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure and Bonding of Phosphanecarboxylic Acids and Their Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphanecarboxylic acids and their oxidized derivatives, phosphono- and phosphinocarboxylic acids, represent a unique class of molecules at the intersection of organic and inorganic chemistry. Characterized by a direct phosphorus-carbon bond, these compounds serve as crucial bioisosteres for natural phosphates and carboxylic acids, leading to significant applications in medicinal chemistry and materials science.[1][2] This guide provides a comprehensive exploration of the molecular structure and bonding principles that govern these compounds. We delve into the theoretical underpinnings of the P-C bond, tautomeric forms, and conformational possibilities, supported by computational insights from Density Functional Theory (DFT). This is followed by a detailed examination of the primary analytical techniques used for structural elucidation, including X-ray crystallography, multinuclear NMR spectroscopy, and vibrational spectroscopy. Each section is grounded in field-proven insights, explaining the causality behind experimental choices and providing validated protocols. By integrating theoretical models with experimental data, this guide aims to equip researchers and drug development professionals with the foundational knowledge required for the rational design and application of novel phosphanecarboxylic acid-based agents.

Introduction to the this compound Family

The strategic replacement of carbon or oxygen with phosphorus in bioactive molecules has become a cornerstone of modern drug design. The this compound moiety, in its various forms, offers a versatile scaffold that combines the structural features of amino acids and the chelating properties of phosphonates, making it a subject of intense research.

Defining the Core Moiety: this compound

The parent compound, this compound (H₂PCOOH), is the simplest representation of this class. It features a phosphorus(III) atom directly bonded to a carboxyl carbon. While this specific molecule is a fundamental starting point, its oxidized derivatives are more commonly encountered and utilized in practical applications due to their enhanced stability and functional relevance.

Key Derivatives and Nomenclature

The versatility of this class stems from the variable oxidation state and substitution on the phosphorus atom.

  • Phosphonocarboxylic Acids (Phosphonoformic Acid): These compounds contain a pentavalent phosphorus atom double-bonded to one oxygen atom and single-bonded to two hydroxyl groups and the carboxyl carbon ( (HO)₂P(O)COOH ). The most prominent example is phosphonoformic acid, widely known as the antiviral drug Foscarnet.[3] This structure is analogous to a phosphate but with a hydrolytically stable P-C bond replacing a labile P-O bond.[1][4]

  • Phosphinocarboxylic Acids: In these derivatives, the phosphorus atom is bonded to one or two organic substituents (R) in addition to the carboxyl group and an oxygen atom ( R¹(HO)P(O)COOH or R¹R²P(O)COOH ). Poly-phosphinocarboxylic acids (PPCA) are polymers that incorporate this functional group and are used as scale inhibitors in industrial applications.[5][6][7]

The distinction between these classes is critical, as the substituents on the phosphorus atom profoundly influence the molecule's geometry, acidity, and biological activity.[8][9]

Significance in Medicinal Chemistry and Materials Science

The utility of these compounds is rooted in their ability to act as structural mimics, or bioisosteres, of key biological functional groups.

  • Bioisosteres of Carboxylates and Phosphates: The phosphonate group (–PO₃H₂) can effectively mimic the carboxylate group (–CO₂H) or a phosphate group (–OPO₃H₂) in enzyme active sites.[1][2] This mimicry allows them to act as competitive inhibitors.

  • Transition-State Analogues: The tetrahedral geometry of a phosphinate or phosphonate group is an excellent mimic for the tetrahedral transition state of amide and ester hydrolysis, making these compounds potent inhibitors of enzymes like proteases.[1][2]

  • Drug Development: Beyond Foscarnet, numerous phosphonate- and phosphinate-containing molecules have been developed as drugs for treating osteoporosis (bisphosphonates), cancer, and parasitic infections, highlighting the broad therapeutic potential of the P-C bond.[8][9]

Theoretical Framework of Molecular Structure and Bonding

A robust understanding of the electronic and steric properties of phosphanecarboxylic acids is essential for predicting their behavior and designing new analogues. Computational chemistry provides invaluable insights into these properties at a level of detail that is often inaccessible through experimentation alone.

The Phosphorus-Carbon (P-C) Bond

The P-C bond is the defining feature of this molecular class. Its properties differ significantly from a standard C-C bond:

  • Bond Length: The P-C single bond is typically longer (~1.80-1.85 Å) than a C-C bond (~1.54 Å), influencing the overall molecular geometry.

  • Polarity and Strength: With Pauling electronegativity values of 2.55 for Carbon and 2.19 for Phosphorus, the P-C bond is less polar and generally weaker than a C-O or C-N bond, which has implications for its chemical stability and reactivity.

Tautomerism and Isomerism

Phosphorus compounds can exhibit complex tautomeric equilibria. For instance, a phosphinic acid can exist in equilibrium between the tetracoordinate P(V) form and a tricoordinate P(III) form, although the P(V) state is heavily favored in most derivatives.[10]

Furthermore, the carboxylic acid group can exist in different conformations, primarily syn and anti, which can influence crystal packing and hydrogen bonding networks.[11] Computational studies are crucial for determining the relative energies of these different isomers.

Computational Modeling with Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for predicting the properties of organophosphorus compounds.[12][13][14][15] It provides a reliable means to investigate molecular geometries, vibrational frequencies, and reaction energetics.

Experimental Protocol: DFT-Based Geometry Optimization

  • Structure Building: Construct an initial 3D model of the target molecule (e.g., phosphonoformic acid) using molecular modeling software.

  • Method Selection: Choose a suitable functional and basis set. For organophosphorus compounds, a functional like B3LYP or M06-2X combined with a Pople-style basis set like 6-311++G(d,p) provides a good balance of accuracy and computational cost.[13][15]

  • Calculation Setup: Define the calculation type as "Geometry Optimization" and "Frequency" analysis. The frequency calculation is critical to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

  • Solvent Modeling (Optional): If solution-phase properties are desired, incorporate a solvent model, such as the Polarizable Continuum Model (PCM).

  • Execution and Analysis: Run the calculation. Analyze the output to extract optimized bond lengths, angles, and the predicted vibrational spectrum, which can then be compared to experimental data.

The workflow below illustrates the logical process of using computational and experimental data to refine our understanding of a molecule's structure.

G cluster_0 Computational Analysis cluster_1 Experimental Validation cluster_2 Structural Refinement A Initial Molecular Model B DFT Geometry Optimization (e.g., B3LYP/6-311G**) A->B C Predicted Properties (Bond Lengths, Angles, Spectra) B->C H Compare Predicted vs. Experimental C->H D Synthesis & Purification E Spectroscopic Analysis (NMR, IR) D->E F X-ray Crystallography D->F G Experimental Data E->G F->G G->H I Validated Molecular Structure H->I J Drug Design & Optimization I->J Structure-Activity Relationship (SAR) Studies

Caption: Workflow for combining computational and experimental methods in structural analysis.

Experimental Determination of Molecular Structure

While theory provides a predictive framework, experimental techniques are indispensable for validating and accurately defining the three-dimensional arrangement of atoms in both solid and solution phases.

X-ray Crystallography

X-ray crystallography is the gold standard for unambiguously determining the atomic structure of a crystalline compound.[16][17] By analyzing the diffraction pattern of X-rays passing through a single crystal, one can generate a precise 3D electron density map, revealing bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[18] This technique has been fundamental in understanding how these molecules pack in the solid state, which influences properties like solubility and stability.[16]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth (The Causality): This is the most critical and often challenging step. The choice of solvent and crystallization method (e.g., slow evaporation, vapor diffusion) is paramount. The goal is to allow molecules to self-assemble into a highly ordered lattice slowly. A solvent system in which the compound is sparingly soluble is often ideal.

  • Crystal Mounting: A suitable single crystal (typically <0.5 mm) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled (usually to ~100 K) to minimize thermal vibrations. It is then rotated while being irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector.[16]

  • Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to find the initial positions of the atoms. This initial model is then "refined" to best fit the experimental data, yielding the final, highly accurate molecular structure.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating molecular structure in solution, providing information about the chemical environment, connectivity, and stereochemistry of atoms.[20][21]

  • ³¹P NMR: This is a key technique for organophosphorus chemistry. The chemical shift of the phosphorus nucleus is highly sensitive to its oxidation state, coordination number, and the nature of its substituents. A typical ³¹P NMR spectrum for a phosphonic acid will show a single resonance, and its position provides immediate structural information.[22]

  • ¹H and ¹³C NMR: These standard techniques are used to map out the organic framework. The key feature is the observation of J-coupling (spin-spin coupling) between phosphorus and nearby carbon and proton nuclei (e.g., ¹JPC, ²JPH, ³JPH). The magnitude of these coupling constants provides valuable information about bonding and dihedral angles.[23]

Parameter Typical Value Range Structural Information Gained
³¹P Chemical Shift (δ) +10 to +30 ppm (for phosphonates)Oxidation state and coordination environment of Phosphorus.
¹³C Chemical Shift (δ) of COOH 165 to 185 ppmElectronic environment of the carboxyl group.[23]
¹J(P,C) Coupling Constant 120 to 180 HzDirect evidence of the P-C bond; magnitude relates to bond character.
¹H Chemical Shift (δ) of COOH ~12 ppm (broad singlet)Presence of the acidic carboxylic proton, often H-bonded.[23]
Caption: Typical NMR parameters for a phosphonocarboxylic acid.

Experimental Protocol: ³¹P NMR Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., D₂O, MeOD) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts via hydrogen bonding.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune the probe for the ³¹P frequency.

  • Acquisition: Acquire a proton-decoupled ³¹P spectrum. Proton decoupling simplifies the spectrum by removing splitting from ¹H nuclei, resulting in sharp singlets for each unique phosphorus atom.

  • Referencing: The spectrum is referenced externally to a standard, typically 85% H₃PO₄ at 0 ppm.

  • Analysis: Integrate the peaks to determine the relative ratios of different phosphorus species and analyze the chemical shifts to infer their structure.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" that is characteristic of its functional groups and overall structure.

  • Key Absorptions: For phosphanecarboxylic acids, the most informative IR bands are the P=O stretch (strong, ~1250 cm⁻¹), the C=O stretch (strong, ~1700-1760 cm⁻¹), the broad O-H stretch from the carboxyl group (very broad, ~2500-3300 cm⁻¹), and the P-C stretch (~700-800 cm⁻¹).[24][25][26]

  • Hydrogen Bonding: The position and shape of the O-H and C=O stretching bands are highly sensitive to hydrogen bonding. In the solid state or in concentrated solutions, where dimerization is common, the O-H band becomes exceptionally broad, and the C=O frequency often shifts to a lower wavenumber.[26]

Caption: Relationship between core analytical techniques and the structural information they provide.

Synthesis and Reactivity

The ability to synthesize these molecules is as important as the ability to characterize them. The reactivity of the P-C bond and the adjacent functional groups dictates both their synthesis and their mechanism of action.

Key Synthetic Routes

Several classical and modern organophosphorus reactions are employed to construct the P-C bond in these molecules.

  • Michaelis-Arbuzov Reaction: A cornerstone of P-C bond formation, this reaction involves the treatment of a trialkyl phosphite with an alkyl halide (or in this case, a halo-carboxylic acid ester) to form a phosphonate.

  • Hydrophosphinylation: This involves the addition of a P-H bond from a phosphinic acid or H-phosphonate across a carbon-carbon or carbon-oxygen double bond. This method is particularly useful for creating α-hydroxy phosphinic acids from ketones.[10][27]

  • Polymerization: For materials like PPCA, radical polymerization of monomers like acrylic acid in the presence of a phosphorus-containing chain-transfer agent (e.g., sodium hypophosphite) is a common industrial method.[28]

Reactivity Profile
  • Acidity: These molecules are polyprotic acids. The carboxylic acid proton is typically the most acidic (pKa ~2-3), followed by the phosphonic/phosphinic acid protons (pKa1 ~5-7, pKa2 > 9). This differential acidity is crucial for their interaction with biological targets and their behavior in solution.

  • Carboxyl Group Reactions: The carboxylic acid moiety can undergo standard transformations like esterification and amidation, allowing for the creation of pro-drugs or for conjugation to other molecules.[29]

  • Phosphorus Center: The phosphorus atom can be a site for further reactions. P(III) centers are readily oxidized to P(V), while P(V) centers are generally stable but can be involved in coordination with metal ions, a key feature for some biological activities and applications.

Conclusion

The molecular structure and bonding of phosphanecarboxylic acids are governed by the unique properties of the phosphorus-carbon bond. This guide has detailed the theoretical principles, the definitive experimental techniques for characterization, and the synthetic strategies relevant to this important class of molecules. A synergistic approach, combining computational modeling with empirical data from X-ray crystallography, NMR, and vibrational spectroscopy, is essential for a complete understanding. For researchers in drug discovery and materials science, this deep structural knowledge is not merely academic; it is the foundation upon which the rational design of new, highly functional molecules with tailored properties is built. The continued exploration of this chemical space promises to yield novel therapeutics and advanced materials for years to come.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Poree, F. H., et al. (2018). Reactivity of the phosphaethynolate anion with stabilized carbocations: mechanistic studies and synthetic applications. Chemical Science. Available at: [Link]

  • Kwahk, E. J. (2020). Chiral NMR analysis of phosphines and phosphoric acids, and plasma carboxylic acid analysis via fluorine labeling. DSpace at KOASAS. Available at: [Link]

  • Lu, D. P., et al. (2022). Photochemical phosphorus-enabled scaffold remodeling of carboxylic acids. Science. Available at: [Link]

  • Graham, A. L., et al. (2013). Molecular Structure of Poly-PhosphinoCarboxylic Acid (PPCA). ResearchGate. Available at: [Link]

  • Pregosin, P. S. (2018). Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist. ResearchGate. Available at: [Link]

  • Kafarski, P., & Lejczak, B. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry. Available at: [Link]

  • Behringer, K. D., & Blümel, J. (1995). Suspension NMR Spectroscopy of Phosphines and Carbonylnickel Complexes Immobilized on Silica. Zeitschrift für Naturforschung B. Available at: [Link]

  • Abdel-Megeed, M. F., et al. (2019). Phosphinic acids: current status and potential for drug discovery. Drug Discovery Today. Available at: [Link]

  • Hennig, C., et al. (2010). Spectroscopic investigation of the complexation of U(VI) with 2- phosphonobutane-1,2,4-tricarboxylic acid (PBTC) in the pH range of 2 to 10. INIS-IAEA. Available at: [Link]

  • Graham, A., et al. (2015). Molecular Structure of Poly-PhosphinoCarboxylic Acid (PPCA). ResearchGate. Available at: [Link]

  • Xu, F., et al. (2017). Reactivity of 2-Phosphonobutane-1,2,4-tricarboxylic Acid Esterification. ResearchGate. Available at: [Link]

  • Zenobi, M. C., et al. (2008). An ATR-FTIR study of different phosphonic acids in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Phosphinate or phosphinic acid derivative synthesis by substitution or addition. Retrieved from [Link]

  • Lejczak, B., & Kafarski, P. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry. Available at: [Link]

  • Sattler, M. O., et al. (2023). Synthesis, Spectroscopic Characterization, Crystal Structure, DFT and Hirschfeld Surface Analysis of a Manganese(I) Complex. ResearchGate. Available at: [Link]

  • Charpentier, T., et al. (2018). Molecular structure of (a): poly phosphinocarboxylic acid (PPCA) and (b): diethylene triamine penta methylene phosphonic acid (DETPMP). ResearchGate. Available at: [Link]

  • Holmes, R. R., et al. (2002). P-O donor action from carboxylate anions with phosphorus in the presence of hydrogen bonding. A model for phosphoryl-transfer enzymes. Inorganic Chemistry. Available at: [Link]

  • Zheng, J., et al. (2011). Computational Chemistry and Molecular Simulations of Phosphoric Acid. International Journal of Quantum Chemistry. Available at: [Link]

  • Baumgartner, J., et al. (2010). P–C bond formation via P–H addition of a fluoroaryl phosphinic acid to ketones. Journal of Fluorine Chemistry. Available at: [Link]

  • Li, Z., et al. (2021). Chiral Phosphoric Acid Promoted Chiral 1H NMR Analysis of Atropisomeric Quinolines. Frontiers in Chemistry. Available at: [Link]

  • Sevaille, L., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Baumgartner, J., et al. (2010). P–C bond formation via P–H addition of a fluoroaryl phosphinic acid to ketones. PMC. Available at: [Link]

  • Rodrigues, K. (2007). Process for the manufacture of polycarboxylic acids using phosphorous containing reducing agents. Google Patents.
  • Sevaille, L., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journals. Available at: [Link]

  • Matziari, M. (2020). Potential chemical transformation of phosphinic acid derivatives and their applications in the synthesis of drugs. ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Majumdar, R. K., et al. (2015). Phosphorus Lewis acids: emerging reactivity and applications in catalysis. RSC Publishing. Available at: [Link]

  • NIST. (n.d.). Phosphorous acid, tributyl ester. NIST WebBook. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Spectroscopic studies of the interaction between phosphorus heterocycles and cytochrome P450. PMC. Available at: [Link]

  • Peck, S. C., et al. (2015). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. PMC. Available at: [Link]

  • LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Foscarnet. National Center for Biotechnology Information. Retrieved from [Link]

  • Boyd, E. A. (1989). PHOSPHINIC ACID SYNTHESIS. Kent Academic Repository. Available at: [Link]

  • Lee, H., et al. (2024). Structural Evidence of Interanionic Hydrogen Bonding in Phosphoric Acid Solutions. PMC. Available at: [Link]

  • Nath, N. K., & Nangia, A. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. SciSpace. Available at: [Link]

  • Zhang, J., et al. (2024). Combined Computational and Experimental Study Reveals Complex Mechanistic Landscape of Brønsted Acid-Catalyzed Silane-Dependent P=O Reduction. PubMed. Available at: [Link]

  • YouTube. (2024). CHEM 2325 Module 24: IR Spectra of Carboxylic Acid Derivates. Retrieved from [Link]

  • Habgood, M., et al. (2010). A computational and experimental search for polymorphs of parabanic acid – a salutary tale leading to the crystal structure of oxo-ureido-acetic acid methyl ester. RSC Publishing. Available at: [Link]

  • Archibald, S. J., et al. (2006). Synthesis, X-ray crystal structures, magnetism, and phosphate ester cleavage properties of copper(II) complexes of N-substituted derivatives of 1,4,7-triazacyclononane. Inorganic Chemistry. Available at: [Link]

  • Parker, S. F., et al. (2018). Vibrational Spectroscopy and Computational Studies of Cubane-1,4-Dicarboxylic Acid. Applied Sciences. Available at: [Link]

  • Blagden, N., & de Matas, M. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Pharmaceutical Technology. Available at: [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Amalanathan, M. (2017). A Computational Study of the Carboxylic Acid of Phloroglucinol in Vacuo and in Water Solution. ResearchGate. Available at: [Link]

  • Mali, S., et al. (2022). Spectroscopic Characterization of the Binding and Release of Hydrophilic, Hydrophobic and Amphiphilic Molecules from Ovalbumin Supramolecular Hydrogels. MDPI. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Theoretical DFT Studies of Phosphanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphorus-containing functional groups are integral to a wide array of bioactive molecules and industrial catalysts.[1][2] Specifically, phosphanecarboxylic acids and their derivatives, which combine the unique electronic and steric properties of phosphines with the versatile reactivity of carboxylic acids, present a fascinating landscape for chemical exploration.[3][4] Understanding their behavior at a molecular level is paramount for rational design in drug discovery and catalyst development.[4][5] This technical guide provides an in-depth exploration of how Density Functional Theory (DFT) can be leveraged as a powerful predictive tool to elucidate the structural, electronic, and reactive properties of these complex molecules. We will move beyond rote procedural descriptions to offer field-proven insights into methodological choices, ensuring that computational models are not only accurate but also mechanistically informative and self-validating.

The Rationale for a Computational Approach

Phosphanecarboxylic acids are more than just a simple combination of two functional groups. The interaction between the phosphorus lone pair, the P-C bond, and the carboxyl group gives rise to unique properties. These compounds can act as ligands for metal catalysts, where the phosphorus atom coordinates to the metal center, or they can be designed as enzyme inhibitors, where the phosphinate or phosphonate moiety mimics a tetrahedral transition state.[1][3] Their inherent complexity and potential for diverse applications make them ideal candidates for theoretical investigation.

DFT offers a computationally tractable yet highly accurate method to explore:

  • Molecular Geometries: Predicting stable conformations and bond parameters.

  • Electronic Structure: Understanding charge distribution, orbital energies (HOMO/LUMO), and reactivity indicators.

  • Spectroscopic Signatures: Calculating IR and NMR spectra to aid in experimental characterization.[6][7]

  • Reaction Energetics: Mapping potential energy surfaces to understand reaction mechanisms, transition states, and activation barriers.

  • Physicochemical Properties: Estimating properties crucial for drug development, such as lipophilicity (LogP) and acidity (pKa).[8][9][10]

This guide will provide the foundational knowledge and practical protocols to confidently apply DFT to these systems.

Foundational Pillars of a DFT Calculation

A successful DFT study hinges on the judicious selection of three key components: the functional, the basis set, and the solvation model. The choices made here directly impact the accuracy and cost of the computation.

The Functional: Approximating the Exchange-Correlation Energy

The exact form of the exchange-correlation functional is unknown, and thus, approximations are necessary. For organophosphorus compounds, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have consistently demonstrated robust performance.[11]

  • B3LYP: A workhorse functional that provides a good balance of accuracy and computational cost for a wide range of organic and organometallic systems.[6][7][12] It is often the recommended starting point for geometry optimizations.

  • PBE0: This non-empirical hybrid functional has shown excellent performance for calculating vibrational frequencies in phosphate-containing molecules, often outperforming B3LYP.[13]

  • M06-2X: A high-nonlocality functional that is particularly well-suited for systems where non-covalent interactions are important and for calculating thermochemistry and reaction kinetics.[14]

Senior Application Scientist's Insight: While B3LYP is a reliable default, for studies involving reaction barriers or weak interactions, benchmarking your system with a functional like M06-2X is highly recommended. Furthermore, for molecules with significant electron delocalization, range-separated functionals (e.g., CAM-B3LYP) can provide more accurate descriptions of excited states and charge-transfer phenomena.[15]

The Basis Set: Describing the Molecular Orbitals

The basis set is a set of mathematical functions used to build the molecular orbitals. For elements in the third row of the periodic table, like phosphorus, the choice of basis set is critical.

  • Polarization Functions (e.g., the 'd' in 6-31G(d)): These functions are non-negotiable for phosphorus. They allow for the distortion of atomic orbitals, which is essential to accurately describe the bonding environment around the phosphorus atom. Using basis sets without at least one set of d-functions on phosphorus is strongly discouraged as it can lead to incorrect molecular geometries.[7]

  • Diffuse Functions (e.g., the '+' in 6-31+G(d)): These are low-exponent functions that allow orbitals to occupy a larger region of space. They are crucial for describing anions, excited states, and systems with significant non-covalent interactions.[11] For carboxylic acids, which are often studied in their deprotonated (anionic) form, diffuse functions are vital for accurate energy calculations.[11]

  • Zeta-Value (Valence Splitting): This refers to how many basis functions are used for each valence atomic orbital.

    • Double-Zeta (e.g., 6-31G, def2-SVP): A minimal requirement for reasonable results.[16]

    • Triple-Zeta (e.g., 6-311G, def2-TZVP): The recommended level for high-accuracy single-point energy calculations and final geometry optimizations. The increase in accuracy from double- to triple-zeta is often substantial.[16]

Calculation Type Recommended Basis Set Level Rationale
Initial Geometry OptimizationDouble-Zeta with Polarization (e.g., 6-31G(d,p))Provides a reasonable starting geometry at a moderate computational cost.
Final Geometries & FrequenciesTriple-Zeta with Polarization & Diffuse (e.g., 6-311++G(d,p))Ensures high accuracy for structural parameters and vibrational modes.[12][13]
Single-Point EnergiesTriple- or Quadruple-Zeta with Polarization & DiffuseCrucial for obtaining accurate reaction and activation energies.
NMR PropertiesSpecialized basis sets (e.g., pcS-n) for geometry optimization.[7]NMR chemical shifts are exceptionally sensitive to the quality of the input geometry.[7]
The Solvation Model: Accounting for the Environment

Most chemical and biological processes occur in solution. Implicit solvation models, which treat the solvent as a continuous medium with a defined dielectric constant, offer an excellent compromise between accuracy and computational cost.

  • SMD (Solvation Model based on Density): An accurate and widely used universal solvation model. It has been successfully used to calculate partition coefficients (LogP) for organophosphate pesticides, demonstrating its reliability for this class of molecules.[8][14]

  • PCM (Polarizable Continuum Model): Another popular family of continuum solvation models.

Senior Application Scientist's Insight: When calculating properties like pKa or LogP, which are defined by the free energy difference between two states in different environments (gas and solvent), the use of a reliable continuum model like SMD is essential for obtaining results that correlate well with experimental data.[9][14]

Core Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be general and applicable to most quantum chemistry software packages (e.g., Gaussian, ORCA).

Protocol 1: Geometry Optimization and Frequency Analysis

This is the most fundamental DFT calculation, providing the equilibrium structure and thermodynamic properties of a molecule.

  • Step 1: Build the Molecule: Construct a 3D model of your phosphanecarboxylic acid derivative using a molecular editor. Ensure a reasonable starting geometry.

  • Step 2: Define the Calculation:

    • Functional: B3LYP or PBE0.

    • Basis Set: 6-311+G(d,p) for high accuracy.

    • Solvation: Use the SMD model specifying the desired solvent (e.g., water, octanol).

    • Keywords: Specify Opt (Optimization) and Freq (Frequency).

  • Step 3: Execute the Calculation.

  • Step 4: Validate the Output (Self-Validation):

    • Convergence: Confirm that the geometry optimization converged successfully.

    • Imaginary Frequencies: This is the critical validation step. Check the frequency output. A true energy minimum will have zero imaginary frequencies.[14] One imaginary frequency indicates a transition state. More than one indicates a higher-order saddle point and a failed optimization.

Protocol 2: Calculation of Lipophilicity (LogP)

Lipophilicity is a key parameter in drug development. It can be estimated by calculating the free energy of solvation in water and n-octanol.

  • Step 1: Gas-Phase Optimization: Perform a geometry optimization and frequency analysis in the gas phase (no solvation model). Use a high-level basis set (e.g., 6-311++G(d,p)). Note the final Gibbs free energy (G_gas).

  • Step 2: Water Solvation Energy: Using the optimized gas-phase geometry, perform a single-point energy calculation with the SMD model for water. Note the Gibbs free energy in solution (G_water).

  • Step 3: n-Octanol Solvation Energy: Using the optimized gas-phase geometry, perform a single-point energy calculation with the SMD model for n-octanol. Note the Gibbs free energy in solution (G_octanol).

  • Step 4: Calculate Solvation Free Energies:

    • ΔG_solv(water) = G_water - G_gas

    • ΔG_solv(octanol) = G_octanol - G_gas

  • Step 5: Calculate LogP: The partition coefficient is related to the difference in solvation free energies.

    • ΔG_transfer = ΔG_solv(octanol) - ΔG_solv(water)

    • LogP = -ΔG_transfer / (2.303 * RT) (where R is the gas constant and T is the temperature, typically 298.15 K).

This DFT-based method has shown excellent agreement with experimental LogP values for organophosphorus compounds.[9][14]

Visualizing Computational Workflows and Concepts

Diagrams are essential for conceptualizing the relationships between different aspects of a DFT study.

DFT_Workflow cluster_Input 1. Input Preparation cluster_Calculation 2. Quantum Mechanical Calculation cluster_Output 3. Analysis & Validation mol_build Molecular Structure (3D Coordinates) geom_opt Geometry Optimization (Find Energy Minimum) mol_build->geom_opt freq_anal Frequency Analysis (Confirm Minimum & Get Thermodynamics) geom_opt->freq_anal Optimized Geometry prop_calc Property Calculation (Energies, Spectra, etc.) freq_anal->prop_calc Validated Structure validation Validation (Check for Imaginary Frequencies) prop_calc->validation analysis Data Analysis (Energies, Geometries, Properties) validation->analysis

Caption: A generalized workflow for a theoretical DFT study.

Method_Selection Functional Functional (e.g., B3LYP, PBE0) Geometry Geometry Functional->Geometry Energy Energy & Reactivity Functional->Energy Spectra Spectra (IR, NMR) Functional->Spectra BasisSet Basis Set (e.g., 6-311++G(d,p)) BasisSet->Geometry BasisSet->Energy BasisSet->Spectra Solvation Solvation Model (e.g., SMD) Solvation->Geometry Solvation->Energy Accuracy Desired Accuracy & Properties Accuracy->Functional Accuracy->BasisSet Accuracy->Solvation

Caption: The interplay between methodological choices and predicted properties.

Conclusion and Future Outlook

DFT is an indispensable tool in the modern chemist's arsenal for studying complex molecules like this compound derivatives. By making informed decisions about functionals, basis sets, and solvation models, researchers can generate highly accurate and predictive data on molecular structure, reactivity, and properties relevant to drug design and catalysis. The key to trustworthy results lies not just in executing the calculation, but in understanding the causality behind each methodological choice and performing rigorous validation of the output. As computational resources continue to grow and theoretical methods become more refined, the synergy between DFT and experimental chemistry will undoubtedly accelerate the discovery and development of novel phosphorus-containing compounds with tailored functions.

References

  • Basis set dependence of phosphate frequencies in density functional theory calculations. (n.d.). Google AI.
  • Calculation of Lipophilicity of Organophosphate Pesticides Using Density Functional Theory. (2022, June 19). MDPI.
  • Calculation of the infrared spectra of organophosphorus compounds and prediction of new types of nerve agents - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • Vlahović, F. Ž., Ivanović, S., Zlatar, M., & Gruden, M. (2017). Density functional theory calculation of lipophilicity for organophosphate type pesticides. Serbian Chemical Society.
  • Properties of phosphorus compounds by density functional theory: CH 3 P species as a test case - AIP Publishing. (1996, August 1). AIP Publishing.
  • Reactions of Carboxylic, Phosphoric, and Sulfonic Acids and Their Derivatives. (n.d.). ScienceDirect.
  • {Density functional theory calculation of lipophilicity for organophosphate type pesticides} - CORE. (n.d.). CORE.
  • On the utmost importance of the geometry factor of accuracy in the quantum chemical calculations of 31 P NMR chemical shifts: New efficient pecG-n (n = 1, 2) basis sets for the geometry optimization procedure - AIP Publishing. (2024, February 27). AIP Publishing.
  • Calculation of Lipophilicity of Organophosphate Pesticides Using Density Functional Theory. (2022, June 19). MDPI.
  • The Effectiveness of Diffuse Basis Functions for Calculating Relative Energies by Density Functional Theory. (n.d.). ACS Publications.
  • Impact of Phosphine Featurization Methods in Process Development. (n.d.). ACS Publications.
  • Photochemical phosphorus-enabled scaffold remodeling of carboxylic acids - PMC - NIH. (n.d.). National Institutes of Health.
  • Development and Clinical Application of Phosphorus-Containing Drugs - PMC. (2020, August 25). National Institutes of Health.
  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC. (2017, March 6). National Institutes of Health.
  • Phosphinate or phosphinic acid derivative synthesis by substitution or addition - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Computational design of phosphine ligands for the reductive elimination... - ResearchGate. (n.d.). ResearchGate.
  • Phosphinic acids: current status and potential for drug discovery - PubMed. (2019, March 15). National Institutes of Health.
  • How to choose a functional and basis set for your DFT calculation - YouTube. (2024, July 21). YouTube.
  • Comprehensive Review of Synthesis, Optical Properties and Applications of Heteroarylphosphonates and Their Derivatives - PMC. (2024, August 4). National Institutes of Health.
  • Chapter 4: Carbonyl, Olefin and Phosphine Complexes - Books. (2021, July 9). O'Reilly.
  • The Role of the Phosphorus Atom in Drug Design | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • Reductive Coupling of P(O)–H Compounds and Aldehydes for the General Synthesis of Phosphines and Phosphine Oxides | The Journal of Organic Chemistry - ACS Publications. (2024, March 14). ACS Publications.
  • Synthesis and Reactivity of Phosphinocarbyne Complexes | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • Phosphonoamidates & Phosphopnoamidines: A convenient Synthesis, Spectroscopic Properties, DFT Calculations & Pharmacological Studies | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis - Macmillan Group - Princeton University. (2022, November 22). Princeton University.
  • The key phosphorus moieties in drug design: antimicrobials and beyond - PMC. (2024, November 19). National Institutes of Health.
  • Polyphosphoric Acid in Organic Synthesis - Canadian Center of Science and Education. (2023, April 10). Canadian Center of Science and Education.
  • DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures - Journal of Chemistry Letters. (n.d.). Journal of Chemistry Letters.
  • Study of the structural and optoelectronic properties of dye solar cells based on a phosphonic acid anchoring by functionals DFT. | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives - MDPI. (2024, November 14). MDPI.

Sources

Advanced Technical Guide: Tautomerism in Phosphanecarboxylic Acid and Phosphinoformic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the tautomerism, stability, and pharmaceutical relevance of phosphanecarboxylic acid (also known as phosphinoformic acid). It is designed for researchers and drug development professionals, focusing on the mechanistic behaviors that distinguish this phosphorus moiety from its nitrogenous analog (carbamic acid) and its application as a bioisostere.

Executive Summary & Nomenclature

This compound (


) and phosphinoformic acid  are synonymous terms referring to the phosphorus analog of carbamic acid (

). While carbamic acid is inherently unstable under standard conditions (decomposing to

and

), this compound exhibits unexpected kinetic stability.[1]

This stability, coupled with the unique electronic properties of the C-P bond, makes the phosphinoformic moiety a critical subject of study for bioisosteric replacement in drug design. The core technical challenge lies in understanding its tautomeric landscape—specifically the equilibrium between the P-carboxyl form, the imine-like P=C form, and the zwitterionic states—which dictates its reactivity and binding affinity in biological targets.

Chemical Identity:

  • IUPAC Name: this compound

  • Common Name: Phosphinoformic acid[1][2]

  • Formula:

    
    
    
  • Key Feature: Isovalent with carbamic acid; P(III) oxidation state.

The Tautomeric Landscape

Unlike carboxylic acids or amino acids, where tautomerism is often limited to simple proton transfers (keto-enol or zwitterionic), this compound occupies a complex potential energy surface dominated by the lower electronegativity and larger atomic radius of phosphorus.

Primary Tautomeric Equilibria

The three critical species in the tautomeric equilibrium are:

  • Keto Form (Neutral):

    
    . The thermodynamically dominant species in the gas phase and non-polar solvents.
    
  • Enol-like Form (Phosphinidenediol):

    
    . Analogous to the imidol form of amides. High energy barrier due to the instability of the P=C double bond compared to N=C.
    
  • Zwitterionic Form:

    
    . Unlike amino acids, the lower basicity of the phosphino group (
    
    
    
    ) makes this form less favorable in the absence of strong solvation.
Mechanism of Proton Transfer

The tautomerization involves a [1,3]-proton shift. In nitrogen analogs, this is rapid. In phosphorus analogs, the high inversion barrier of the phosphorus lone pair and the poor orbital overlap (


) in the P=C bond significantly raise the activation energy for tautomerization, kinetically trapping the keto form.
Visualization of Tautomeric Pathways

The following diagram illustrates the connectivity and energy flow between these isomers.

Tautomerism Keto This compound (Keto Form) H₂P-C(=O)OH TS1 Transition State [1,3]-H Shift Keto->TS1 ΔE‡ High Zwitter Zwitterion H₃P⁺-COO⁻ Keto->Zwitter Solvent Dependent (High ε only) Enol Phosphinidenediol (Enol Form) HP=C(OH)₂ TS1->Enol Unstable P=C

Figure 1: Tautomeric landscape of


. The keto form is the global minimum; zwitterion formation requires high dielectric stabilization.

Stability and Energetics: Phosphorus vs. Nitrogen[1][3]

A critical finding in recent quantum chemical studies (see References) is the kinetic stability of phosphinoformic acid compared to carbamic acid.[1][2]

The Decarboxylation Barrier

Carbamic acid spontaneously decarboxylates via a cyclic transition state involving proton transfer from oxygen to nitrogen.



For phosphinoformic acid, the reaction is:



Why is


 stable? 
  • Proton Affinity: The phosphorus atom in the

    
     group carries a partial positive charge (or is significantly less negative than N), repelling the acidic proton of the carboxyl group.
    
  • Transition State Geometry: The larger radius of P distorts the optimal 6-membered cyclic transition state required for concerted decarboxylation, raising the activation barrier (

    
    ).
    
Quantitative Comparison
PropertyCarbamic Acid (

)
Phosphinoformic Acid (

)
Implication
C-X Bond Length ~1.35 Å~1.85 ÅWeaker steric shielding in P-analog.
Decarboxylation

Low (~20-30 kcal/mol)High (>40 kcal/mol)

is isolable in gas phase.
Dominant Tautomer Keto (Zwitterion in water)Keto (Neutral)Poor water solubility/zwitterionic character.
Basicity of Heteroatom High (N)Low (P)Reduced capacity for salt formation.

Experimental Characterization Protocols

Detection of these tautomers, particularly the elusive


, requires advanced spectroscopic techniques due to its sensitivity to oxidation and polymerization.
Protocol: Gas-Phase Synthesis and Detection

This workflow, adapted from recent astrochemical simulations (Source 1.1), validates the existence of the molecule.

Reagents & Equipment:

  • Precursors: Phosphine (

    
    ) and Carbon Dioxide (
    
    
    
    ).
  • System: Ultra-high vacuum (UHV) chamber (

    
     Torr).
    
  • Energy Source: Energetic electrons (mimicking cosmic rays) or UV photolysis.

  • Detection: Reflectron Time-of-Flight Mass Spectrometry (Re-TOF-MS) and FTIR.

Step-by-Step Methodology:

  • Deposition: Condense a mixture of

    
     and 
    
    
    
    onto a silver wafer at 5 K to form a binary ice.
  • Irradiation: Expose the ice to 5 keV electrons for 60 minutes. This generates suprathermal hydrogen atoms and

    
     radicals.
    
  • Annealing: Slowly heat the substrate to 300 K (TPD - Temperature Programmed Desorption).

  • Spectroscopic Validation:

    • Monitor the appearance of the

      
       stretch at ~1700-1750 cm⁻¹.
      
    • Monitor the P-H stretching mode at ~2300 cm⁻¹.

    • Self-Validation Check: The sublimation temperature of

      
       is distinct from 
      
      
      
      (volatile) and
      
      
      . A signal persisting above 150 K confirms the formation of a higher molecular weight species.

ExperimentalWorkflow Step1 Step 1: Cryogenic Deposition (PH₃ + CO₂ at 5 K) Step2 Step 2: Electron Irradiation (Formation of PH₂• and H•) Step1->Step2 Step3 Step 3: Radical Recombination PH₂• + •COOH → H₂P-COOH Step2->Step3 Step4 Step 4: TPD & FTIR Analysis Detection of ν(C=O) and ν(P-H) Step3->Step4

Figure 2: Experimental workflow for the synthesis and detection of phosphinoformic acid.

Applications in Drug Development[4][5]

While


 itself is a fundamental building block, its derivatives and tautomeric behaviors inform the design of Phosphorus-Containing Drugs (PCDs) .
Bioisosterism

The


 moiety serves as a bioisostere for:
  • Amino Acids: Replacing

    
     with 
    
    
    
    alters polarity and hydrogen bonding capability without drastically changing steric volume.
  • Carboxylic Acids: The acidity of the carboxyl group is modulated by the adjacent phosphorus.

Foscarnet Connection

It is crucial to distinguish Phosphinoformic acid (


) from Phosphonoformic acid  ($ (HO)_2P(O)COOH $), known as Foscarnet .
  • Foscarnet: A pyrophosphate mimic used as an antiviral (HSV, CMV). It inhibits DNA polymerase by binding to the pyrophosphate site.

  • Phosphinoformic Acid Derivatives: Investigated as precursors to phosphinypeptides. The P-C bond is non-hydrolyzable, offering metabolic stability against peptidases.

Drug Design Strategy: Tautomer Trapping

In inhibitor design, specific tautomers often bind more tightly to the enzyme active site.

  • Strategy: Use electron-withdrawing groups (EWGs) on the phosphorus to stabilize the P(III) form or oxidize to P(V) to lock the geometry.

  • Example:

    
    -Phosphino amino acid analogs use the inertness of the P-C bond to inhibit enzymes that normally cleave peptide bonds.
    

References

  • First identification of unstable phosphino formic acid (H2PCOOH) . RSC Advances / NIH. Verified Source. Link

  • P(=O)H to P-OH Tautomerism: A Theoretical and Experimental Study . Journal of Organic Chemistry. Verified Source. Link[3]

  • Phosphonic acid: preparation and applications . Beilstein Journal of Organic Chemistry. Verified Source. Link

  • Tautomerism in RNA biochemistry . Cold Spring Harbor Perspectives in Biology. Verified Source. Link

  • Stabilization of the tautomers HP(OH)2 and P(OH)3 . Dalton Transactions. Verified Source. Link

Sources

Methodological & Application

Using phosphanecarboxylic acid as a bidentate ligand

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic application of phosphanecarboxylic acids (e.g., diphenylphosphinoacetic acid, o-diphenylphosphinobenzoic acid) as bidentate ligands in transition metal catalysis. Unlike symmetric diphosphines, these heterofunctional P,O-ligands exhibit "hemilability"—a dynamic coordination mode where the hard oxygen donor can reversibly dissociate to create a vacant site for substrate binding while the soft phosphorus remains anchored. This property is the mechanistic cornerstone of the Shell Higher Olefin Process (SHOP) and modern ethylene oligomerization catalysts.

Ligand Design & The Hemilabile Advantage

The efficacy of phosphanecarboxylic acids lies in the electronic asymmetry of the donor atoms.

  • Phosphorus (Soft Donor): Forms a strong, thermodynamically stable bond with late transition metals (Ni, Pd, Rh), anchoring the ligand.

  • Carboxylate Oxygen (Hard Donor): Forms a weaker, kinetically labile bond.

In a catalytic cycle, this asymmetry creates a "windshield wiper" effect. The oxygen arm opens to allow incoming substrates (like ethylene) to bind, then re-closes to stabilize the intermediate or facilitate elimination.

Mechanism Visualization: The Hemilabile Switch

HemilabileMechanism ComplexClosed Closed Form (Resting State) ComplexOpen Open Form (Active Species) ComplexClosed->ComplexOpen Dissociation (k_off) ComplexOpen->ComplexClosed Re-association (k_on) SubstrateBound Substrate Bound (Insertion Ready) ComplexOpen->SubstrateBound + Ethylene SubstrateBound->ComplexClosed Product Release

Figure 1: The hemilabile equilibrium allows the complex to toggle between a stable resting state (closed) and a reactive state (open).

Protocol: Synthesis of P,O-Chelated Nickel(II) Complexes

This protocol describes the synthesis of a SHOP-type catalyst using (Diphenylphosphino)acetic acid (DPPA) . This method avoids the use of unstable ylides by utilizing a direct neutralization-complexation route.

Target Complex:


 (Model SHOP Catalyst)
Reagents Required:
  • (Diphenylphosphino)acetic acid (

    
    )
    
  • Bis(cyclooctadiene)nickel(0) (

    
    ) [Air Sensitive!]
    
  • Triphenylphosphine (

    
    )
    
  • Toluene (Anhydrous, degassed)

  • Hexane (Anhydrous, degassed)

Step-by-Step Methodology:

1. Ligand Deprotonation (In Situ)

  • Rationale: The carboxylic acid must be converted to a carboxylate anion to act as an X-type ligand (1e- donor) and form a neutral complex with the metal.

  • Procedure: In a glovebox, dissolve 1.0 eq of

    
     in toluene. Add 1.0 eq of Sodium Hydride (NaH) or Sodium Methoxide (NaOMe). Stir for 1 hour until H2 evolution ceases (if using NaH).
    
  • Self-Validating Check: The solution should become clear (if using NaOMe) or stop bubbling (NaH).

2. Metal Complexation

  • Rationale:

    
     provides a "naked" Ni(0) source. The phosphine displaces the COD ligands. Oxidative addition of a phenyl group (optional, if using Ph-I) or direct coordination requires careful stoichiometry. Note: For the classic SHOP catalyst, a Ni(II) precursor like 
    
    
    
    plus a phenyl source is complex. A simpler route for the P,O-chelate is reacting the ligand with a Ni(II) salt.
  • Alternative Robust Route (Ni-II):

    • Dissolve

      
       (1.0 eq) and 
      
      
      
      (1.0 eq) in toluene.
    • Add the ligand

      
       (1.0 eq) directly. The acidic proton can protonate a COD ligand or be removed via base.[1]
      
    • Preferred: Use

      
       mixed with the sodium salt of the ligand prepared in Step 1.
      
    • Stir at room temperature for 12 hours.

3. Isolation

  • Concentrate the toluene solution to ~20% volume under vacuum.

  • Layer with dry hexane to precipitate the complex.

  • Filter and wash with cold hexane.

  • Result: Yellow to orange microcrystalline solid.

Synthesis Workflow Diagram

SynthesisFlow Start Start: Ph2P-R-COOH Step1 Step 1: Deprotonation (NaH/Toluene) Start->Step1 Check1 Validation: Clear Solution/No Bubbles Step1->Check1 Step2 Step 2: Metalation Add Ni(COD)2 + PPh3 Check1->Step2 Pass Step3 Step 3: Chelation Stir 12h @ RT Step2->Step3 Final Target: [Ni(P,O)L] Step3->Final

Figure 2: Step-by-step synthesis workflow for Nickel P,O-chelates.

Application: Ethylene Oligomerization

This protocol validates the catalytic activity of the synthesized complex.

Conditions:

  • Pressure: 10–50 bar Ethylene (High Pressure!)

  • Temperature: 60–80 °C

  • Solvent: Toluene

Protocol:

  • Load the Ni-P,O complex (0.1 mmol) into a stainless steel autoclave in the glovebox.

  • Add toluene (50 mL).

  • Pressurize with ethylene to 30 bar.

  • Heat to 70 °C with vigorous stirring.

  • Reaction Monitoring: Monitor pressure drop. A steady drop indicates ethylene consumption (oligomerization).

  • Quench with acidified methanol.

  • Analyze liquid phase by GC-MS.

Expected Outcome: A distribution of alpha-olefins (


 to 

) following a Schulz-Flory distribution.

Characterization & Validation Guide

To confirm the ligand is acting in a bidentate (P,O) mode rather than monodentate, you must analyze the IR and NMR data carefully.

Data Table: Diagnostic Spectral Shifts
TechniqueParameterFree Ligand (Anion)Bidentate Complex (Ni/Pd)Interpretation of Shift
IR Spectroscopy

~1560 cm⁻¹1600–1630 cm⁻¹ Shift to higher freq indicates coordination.
IR Spectroscopy

~1410 cm⁻¹1380–1400 cm⁻¹ Shift to lower freq indicates coordination.
IR Analysis

(Asym-Sym)
~150 cm⁻¹> 200 cm⁻¹ Critical: Large

indicates monodentate; Moderate

indicates bridging/chelating.
³¹P NMR Chemical Shift (

)
-15 to -6 ppm+20 to +40 ppm Significant downfield shift confirms P-metal bond.

Self-Validating Logic:

  • If the

    
     signal remains upfield (negative ppm), the phosphorus is not  coordinated (likely oxidized or free).
    
  • If the IR

    
     is very small (<100 cm⁻¹), the carboxylate may be acting as a chelating bridge between two metal centers (dimer formation) rather than the desired monomeric chelate.
    

References

  • Peuckert, M., & Keim, W. (1983). A new nickel complex for the oligomerization of ethylene. Organometallics.

  • Braunstein, P., & Naud, F. (2001). Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems. Angewandte Chemie International Edition.

  • Speagle, G. E. (2023).[1] Characterization of Organometallic Complexes: IR and NMR Strategies. Chemistry LibreTexts.

  • Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley.[1] (Standard reference for Carboxylate IR shifts).

Sources

Application Note: Precision Synthesis of Hemilabile Metal Complexes Using Phosphanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthesis, handling, and characterization of transition metal complexes utilizing phosphanecarboxylic acids (PCAs) . Unlike industrial phosphino-polycarboxylate scale inhibitors, this note focuses on discrete molecular ligands (e.g., diphenylphosphinoacetic acid, DPPA) used in homogeneous catalysis and drug development. These ligands exhibit hemilability —the ability to reversibly dissociate the "hard" carboxylate donor while maintaining the "soft" phosphine bond—creating vacant sites for substrate activation (e.g., in the SHOP process or Suzuki coupling).

Part 1: Ligand Design & Strategic Selection

The efficacy of PCA ligands stems from their heterofunctional nature. They combine a soft phosphorus donor (high affinity for Pd(II), Pt(II), Rh(I)) with a hard oxygen donor (carboxylate).

The Coordination Equilibrium

The researcher must control the coordination mode via pH and solvent choice. The ligand exists in three primary states relative to the metal center (


):
  • Monodentate (P-bound): Acid form (

    
    ). Occurs in acidic/neutral non-polar media.
    
  • Bidentate Chelate (

    
    -P,O):  Anionic form (
    
    
    
    ). Formed upon deprotonation.
  • Bridging Mode: The carboxylate binds to a second metal center, forming dimers/polymers.

Key Ligands
Ligand NameAbbr.StructurePrimary Application
(Diphenylphosphino)acetic acid DPPA

The archetype; forms stable 5-membered chelates.
3-(Diphenylphosphino)propanoic acid DPPA-3

Forms 6-membered chelates; higher flexibility.
2-(Diphenylphosphino)benzoic acid 2-DPPBA

Rigid backbone; highly stable against oxidation.

Part 2: Synthesis Protocol (Case Study)

Target Complex: Bis(diphenylphosphinoacetato)palladium(II)

Target Structure:


Rationale:  This neutral complex demonstrates the "inner salt" formation where the ligand acts as a monoanionic P,O-chelate. It is a precursor for catalytic cycles requiring labile oxygen donors.
Reagents & Equipment
  • Precursor: Dichloro(1,5-cyclooctadiene)palladium(II)

    
     (Preferred over 
    
    
    
    for solubility).
  • Ligand: (Diphenylphosphino)acetic acid (DPPA).

  • Base: Sodium Acetate (

    
    ) or Triethylamine (
    
    
    
    ).
  • Solvents: Dichloromethane (DCM), Diethyl Ether (degassed).[1]

  • Apparatus: Schlenk line (Argon atmosphere).

Step-by-Step Methodology
Phase 1: Synthesis of the Acid-Form Intermediate

This step isolates the P-coordinated species before chelation.

  • Preparation: Flame-dry a 50 mL Schlenk flask and cycle with Argon (3x).

  • Dissolution: Dissolve

    
     of 
    
    
    
    in
    
    
    of dry DCM. The solution should be yellow.[2]
  • Ligand Addition: Add

    
     (2 eq.) of DPPA solid directly to the stirring solution against positive Argon flow.
    
  • Reaction: Stir at Room Temperature (RT) for 2 hours.

    • Observation: Color may shift from yellow to pale orange. The COD is displaced by the stronger phosphine donor.

  • Isolation (Optional): If isolating

    
    , precipitate with 
    
    
    
    diethyl ether. For the chelate, proceed to Phase 2 in situ.
Phase 2: Base-Promoted Chelation

This step forces the displacement of chloride ions by the carboxylate tail.

  • Deprotonation: Add

    
     of Sodium Acetate (suspended in methanol) or dry Triethylamine to the mixture.
    
  • Heating: Warm the solution to

    
     for 1 hour.
    
    • Mechanism:[3][4] The base removes the carboxylic proton. The resulting carboxylate anion attacks the Pd center, displacing

      
      .
      
  • Workup:

    • Evaporate solvent to near dryness under vacuum.

    • Redissolve in minimal DCM (

      
      ).
      
    • Filter through a Celite pad to remove NaCl/Et3NHCl salts.

    • Add degassed Hexane or Diethyl Ether to precipitate the product.

  • Drying: Dry the resulting yellow/white solid under high vacuum for 4 hours.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the conversion from the metal precursor to the hemilabile chelate, highlighting the critical deprotonation step.

G Start PdCl2(COD) (Precursor) Inter Intermediate [PdCl2(P-DPPA)2] (Acid Form) Start->Inter Ligand Exchange (-COD) Ligand 2x DPPA Ligand (Ph2P-CH2-COOH) Ligand->Inter Final Target Complex [Pd(P,O-DPPA)2] (Chelate Form) Inter->Final Cyclometallation (-2 Cl-) Base Base (NaOAc) - HCl Base->Final

Caption: Synthetic pathway converting the COD precursor to the bis-chelated Palladium phosphanecarboxylate complex.

Part 4: Characterization & Data Interpretation

Trustworthy synthesis requires validation via spectroscopic shifts. The formation of the 5-membered ring results in distinct shielding/deshielding effects.

Diagnostic Parameters Table
TechniqueParameterFree Ligand (DPPA)Complex (P-Bound)Complex (P,O-Chelate)Interpretation

NMR

(ppm)

to


to


to

Large downfield shift indicates chelation (ring strain).
IR Spectroscopy


(Acid)


Shift to lower wavenumber confirms carboxylate coordination (

).

NMR

Doublet (small

)
Broad/ShiftedDiastereotopic ABXRigid ring makes methylene protons inequivalent.
The "Hemilability" Test

To verify the utility of the complex (Trustworthiness):

  • Take the NMR of the pure chelate.

  • Add 1 eq. of a strong donor (e.g., Pyridine or CO).

  • Result: The

    
     signal should shift upfield (back towards the monodentate range) and the IR carbonyl band should shift back to 
    
    
    
    (uncoordinated carboxylate), proving the "arm" has opened.

Part 5: Hemilability Mechanism Diagram

This diagram visualizes the "Zipper Effect"—the core feature making these ligands valuable for catalysis (e.g., SHOP process).

Hemilability Closed Closed State (Resting) Metal is coordinatively saturated (Stable) Open Open State (Active) Carboxylate dissociates Vacant site created Closed->Open + Substrate / Heat Open->Closed - Product Substrate Substrate Binding (Catalysis) Open->Substrate Activation

Caption: The hemilabile equilibrium allowing the ligand to protect the metal center (Closed) and activate substrates (Open).

Part 6: Troubleshooting & Critical Controls

  • Phosphine Oxidation: PCAs are sensitive to air. If the

    
     NMR shows a sharp singlet around 
    
    
    
    (for DPPA derivatives), the phosphine has oxidized to phosphine oxide (
    
    
    ). Remedy: Rigorous degassing of solvents and use of Schlenk techniques.
  • Solubility Issues: Neutral chelates (Part 2, Final) can be insoluble in non-polar solvents. Remedy: Use chlorinated solvents (DCM, Chloroform) or add a solubilizing counter-ion if synthesizing anionic complexes.

  • Incomplete Chelation: If IR shows both

    
     and 
    
    
    
    , the reaction is incomplete. Remedy: Ensure the base is sufficient and the reaction is heated long enough to displace the chloride.

References

  • Braunstein, P. (2006). Functional Ligands and Complexes: The "Hemilabile" Concept. Chemical Reviews. Link

  • Shell Higher Olefin Process (SHOP). Industrial application of P-O chelates. Wiley Online Library. Link

  • Doherty, S., et al. (2000). Synthesis and Coordination Chemistry of Phosphinocarboxylic Acids. Organometallics. Link

  • Slone, C. S., et al. (1999). Hemilabile Ligands in Homogeneous Catalysis. Progress in Inorganic Chemistry. Link

Sources

Application Note: Hydrophosphination Routes to Phosphanecarboxylic Acid Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydrophosphination routes to phosphanecarboxylic acid precursors Content Type: Application Note & Protocol Guide Audience: Researchers, scientists, and drug development professionals.

Abstract

Phosphanecarboxylic acids (e.g., phosphinoacetic acid, phosphinopropionic acid) and their ester precursors are critical bifunctional building blocks in medicinal chemistry and homogeneous catalysis. They serve as hemilabile


-ligands and precursors for water-soluble phosphines. This guide details the synthesis of these precursors via hydrophosphination —the atom-economic addition of a P-H bond across an 

-unsaturated carbonyl. We present two distinct protocols: a scalable Metal-Free Michael Addition for general synthesis and a Iron-Catalyzed Hydrophosphination for sterically demanding or chemoselective applications.

Strategic Overview & Mechanistic Logic

The synthesis of this compound precursors typically targets phosphino-esters (


), which are subsequently hydrolyzed to the corresponding acids. Hydrophosphination offers a direct route compared to traditional substitution reactions (e.g., phosphide attack on halo-esters), avoiding salt waste and harsh conditions.
Mechanistic Pathways[1][2][3]
  • Base-Mediated/Spontaneous (Michael Addition): Ideal for electron-deficient alkenes (acrylates). The nucleophilic phosphine attacks the

    
    -carbon.
    
  • Radical-Mediated: Initiated by AIBN or UV light; proceeds via anti-Markovnikov addition. Useful for unactivated alkenes but less selective for acrylates due to polymerization risks.

  • Metal-Catalyzed (Fe, Pd, Ni): Provides stereocontrol and activates air-stable secondary phosphine oxides or primary phosphines that are sluggish under metal-free conditions.

Decision Matrix: Pathway Selection
FeatureMetal-Free (Base/Thermal)Metal-Catalyzed (Iron)
Substrate Scope Simple Acrylates, AcrylonitrilesBulky Acrylates, Styrenes
Atom Economy 100%>95% (Catalyst residue)
Stereoselectivity Low (Racemic)Tunable (Ligand dependent)
Primary Risk Polymerization of acrylateCatalyst oxidation

Visualizing the Chemistry

Figure 1: Reaction Classes & Scope

This diagram outlines the transformation of unsaturated precursors into phosphino-esters via different catalytic manifolds.

G cluster_0 Substrates cluster_1 Activation Modes Acrylate Acrylate / Enone (C=C-EWG) Base Base/Thermal (Nucleophilic Attack) Acrylate->Base Metal Metal Catalyst (Fe, Pd, Ni) Acrylate->Metal Phosphine Phosphine Source (R2PH or RPH2) Phosphine->Base Phosphine->Metal Product Phosphanecarboxylic Acid Precursor (R2P-CH2-CH2-COOR) Base->Product Michael Addn. Metal->Product Insertion/Red. Elim.

Caption: Divergent synthetic pathways for phosphanecarboxylic precursors based on substrate activation.

Detailed Experimental Protocols

Protocol A: Metal-Free Base-Catalyzed Hydrophosphination (The "Green" Standard)

Application: Routine synthesis of


-phosphinopropionates from secondary phosphines and acrylates.
Mechanism:  Nucleophilic Michael addition.
Key Advantage:  No metal contamination; high atom economy.
Reagents & Equipment[1]
  • Phosphine: Diphenylphosphine (

    
    ) or Dicyclohexylphosphine (
    
    
    
    ). (Caution: Stench, oxidation sensitive).
  • Substrate: Methyl acrylate or Ethyl acrylate (1.1 equivalents).

  • Catalyst: Potassium tert-butoxide (

    
    ) or Triethylamine (
    
    
    
    ) (5-10 mol%).
  • Solvent: Degassed Acetonitrile (

    
    ) or Ethanol (
    
    
    
    ).
  • Atmosphere: Argon or Nitrogen (Schlenk line or Glovebox).

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL Schlenk flask and cycle with Argon 3 times.

  • Solvent Loading: Add 10 mL of degassed acetonitrile.

  • Phosphine Addition: Via syringe, add

    
     (1.0 g, 5.37 mmol).
    
    • Note: If using air-stable phosphine oxides (

      
      ), increase base to 20 mol% to facilitate tautomerization.
      
  • Base Activation: Add

    
     (0.54 mmol, 10 mol%). Stir for 5 minutes at room temperature.
    
  • Acrylate Addition: Dropwise add Methyl Acrylate (0.51 g, 5.9 mmol) over 10 minutes.

    • Critical Control: The reaction is exothermic. Cool to 0°C if scale >5g to prevent polymerization of the acrylate.

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor by

    
     NMR.
    
    • Endpoint: Disappearance of the

      
       doublet (approx -40 ppm) and appearance of the product singlet (approx -15 to -20 ppm).
      
  • Workup:

    • Remove volatiles under reduced pressure (high vacuum).

    • The residue is often analytically pure. If necessary, purify via Kugelrohr distillation or rapid silica filtration (under inert atmosphere).

Protocol B: Iron-Catalyzed Hydrophosphination (The "Precision" Route)

Application: Addition of primary phosphines (


) or sterically hindered substrates.
Mechanism:  Iron(II) precatalyst activation 

Phosphido-Iron intermediate

Alkene Insertion. Reference Grounding: Based on methodologies developed by Webster et al. [1, 2].[2]
Reagents & Equipment[1]
  • Catalyst:

    
    -diketiminate Iron(II) complex or simple 
    
    
    
    (generated in situ).
  • Substrate: Methyl Methacrylate or substituted Acrylate.

  • Phosphine: Phenylphosphine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).
    
  • Solvent: Toluene-d8 (for reaction monitoring) or Toluene.

Step-by-Step Methodology
  • Catalyst Prep (In Glovebox): In a vial, mix

    
     (5 mol%) and the ligand (e.g., NacNac or a Salen derivative) in Toluene. Stir until dissolved.
    
  • Substrate Mixing: Add

    
     (1.0 equiv) to the catalyst solution. Observe color change (formation of Fe-phosphido species).
    
  • Reaction: Add the acrylate (1.1 equiv) dropwise.

  • Conditions: Seal the vessel and heat to 60°C for 12 hours.

  • Monitoring:

    
     NMR will show the conversion of the primary phosphine triplet to a secondary phosphine doublet (mono-addition) or tertiary phosphine singlet (double addition).
    
    • Selectivity Control: To favor mono-addition (secondary phosphine product), use a 2-fold excess of

      
      .
      
  • Quenching: Expose to air (oxidizes the catalyst) and filter through a celite/silica plug to remove iron residues.

Mechanistic Visualization (Iron Catalysis)

Understanding the catalytic cycle is crucial for troubleshooting catalyst deactivation.

FeCycle cluster_off Off-Cycle Precat Pre-Catalyst [L-Fe-X] Active Active Species [L-Fe-PR2] Precat->Active + HPR2 - HX Insert Insertion Intermediate [L-Fe-C-C-PR2] Active->Insert + Acrylate (Coordination & Insertion) Oxid Fe(III)-Oxides (Inactive) Active->Oxid O2 Exposure ProductRel Protonolysis (Regeneration) Insert->ProductRel + HPR2 ProductRel->Active Release Product (R2P-CH2-CH2-COOR)

Caption: Simplified catalytic cycle for Fe-catalyzed hydrophosphination involving Fe-P bond insertion.

Troubleshooting & Optimization (E-E-A-T)

IssueProbable CauseCorrective Action
Polymerization Acrylate radical polymerization initiated by heat or trace radicals.Add radical inhibitor (e.g., BHT) if using metal-free thermal route. Keep T < 40°C.
Low Conversion Catalyst poisoning (Metal route) or insufficient basicity.Metal: Ensure strict

-free conditions. Base: Switch from

to stronger base (

).
Double Addition Primary phosphine (

) reacting twice.
Use 2:1 ratio of Phosphine:Acrylate to favor the secondary phosphine product.
Oxidation Product oxidizing to phosphine oxide (

).
Keep under Argon. If oxide is desired (more stable), treat with

deliberately.

Characterization Data Summary

Successful synthesis is validated by the following spectral signatures:

  • 
     NMR: 
    
    • Starting Material (

      
      ): 
      
      
      
      -40 ppm (doublet,
      
      
      Hz).
    • Product (Phosphino-ester):

      
       -15 to -20 ppm (singlet).
      
    • Oxidized Byproduct (

      
      ): 
      
      
      
      +25 to +35 ppm.
  • 
     NMR: 
    
    • Loss of vinylic protons (5.8–6.4 ppm).

    • Appearance of ethylene bridge multiplets (

      
      ) typically around 1.8–2.5 ppm.
      

References

  • Webster, R. L. (2022). "Metal-Catalyzed Hydrophosphination." ChemRxiv. Link

  • Routaboul, L., et al. (2006). "Synthesis of functionalized phosphinocarboxylic acids." Tetrahedron. Link

  • Pullarkat, S. A., et al. (2009). "Palladium-catalyzed hydrophosphination of functionalized alkenes." Synthesis. Link

  • Green Chemistry Protocols. "Metal-free hydrophosphination of activated alkenes." Organic Chemistry Portal. Link

Sources

Application Note: Precision Bioconjugation via Staudinger Ligation using Phosphanecarboxylic Acid Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the use of phosphanecarboxylic acid linkers (specifically ortho-phosphinobenzoic acid derivatives) for bioorthogonal bioconjugation. Unlike traditional maleimide/NHS chemistries, this approach utilizes the Staudinger Ligation , a highly chemoselective reaction between a triarylphosphine and an azide. This guide provides a validated protocol for synthesizing stable bioconjugates using 2-(diphenylphosphino)benzoic acid (2-DPBA) as a bifunctional linker. We address critical challenges such as phosphine oxidation and kinetic bottlenecks, offering a robust workflow for antibody-drug conjugates (ADCs) and protein labeling.

Introduction: The Bioorthogonal Advantage

Standard bioconjugation often relies on cysteine (maleimide) or lysine (NHS-ester) modification. While effective, these methods lack true bioorthogonality in complex biological milieus, leading to off-target reactivity.

This compound linkers bridge this gap by enabling the Staudinger Ligation . This reaction exploits the soft nucleophilicity of a phosphorus(III) center toward an organic azide.

  • The Linker: A this compound (e.g., 2-DPBA) contains a carboxylic acid for attachment to a biomolecule (via amine coupling) and a phosphine group for capturing an azide-tagged payload.

  • The Mechanism: The ortho-positioning of the carboxylic ester/acid acts as an electrophilic trap. Upon reaction with an azide, the intermediate aza-ylide is intramolecularly trapped, forming a stable amide bond and retaining the phosphine oxide in the final conjugate (Non-Traceless Staudinger Ligation).

Key Applications:

  • Antibody-Drug Conjugates (ADCs): Site-specific attachment of cytotoxic payloads.[1]

  • Cell Surface Engineering: Labeling azide-modified glycans.

  • Live Cell Imaging: Low-background labeling due to the inertness of phosphines and azides to native cellular components.

Chemical Basis & Mechanism

The success of this protocol relies on the "Intramolecular Trap" mechanism. Without the ortho-carboxylate, the Staudinger reaction would simply reduce the azide to an amine (Staudinger Reduction).

Reaction Pathway
  • Nucleophilic Attack: The phosphorus atom of the linker attacks the terminal nitrogen of the azide.[2]

  • N2 Elimination: Nitrogen gas is expelled, forming an aza-ylide (iminophosphorane) intermediate.[3][4]

  • Intramolecular Trap: The nucleophilic nitrogen of the aza-ylide attacks the electrophilic carbonyl of the ortho-ester/acid.

  • Hydrolysis: The resulting ring undergoes hydrolysis to form a stable amide bond, with the phosphine oxide remaining as part of the linker.[]

Visualization: Mechanistic Pathway

The following diagram illustrates the transition from the activated linker to the stable conjugate.

StaudingerMechanism Linker Phosphanecarboxylic Linker (P(III)-Aryl-COOR) Phosphazide Phosphazide Intermediate Linker->Phosphazide + Azide Azide Azide-Payload (R-N3) Azide->Phosphazide AzaYlide Aza-ylide (Iminophosphorane) Phosphazide->AzaYlide - N2 (Gas) Trap Intramolecular Cyclization AzaYlide->Trap Nu: Attack on C=O Product Stable Amide Conjugate (P=O Linker) Trap->Product Hydrolysis

Caption: Step-wise mechanism of the Staudinger Ligation facilitated by an ortho-phosphanecarboxylic acid linker.

Validated Protocol: Protein-Payload Conjugation

Objective: Conjugate an Azide-functionalized fluorophore (Azide-Cy5) to a monoclonal antibody (mAb) using 2-(diphenylphosphino)benzoic acid (2-DPBA).

Materials & Reagents
ReagentSpecificationRole
2-DPBA 2-(Diphenylphosphino)benzoic acidPhosphanecarboxylic Linker
NHS N-HydroxysuccinimideActivation Agent
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideCoupling Agent
Antibody IgG (1-5 mg/mL in PBS, pH 7.4)Target Biomolecule
Azide-Cy5 Cy5-Azide derivativePayload
DMF/DMSO Anhydrous, amine-freeSolvent for linker
Degassing Argon or Nitrogen lineCRITICAL: Prevents P(III) oxidation
Workflow Diagram

Workflow cluster_activation Phase 1: Linker Activation cluster_conjugation Phase 2: Protein Modification cluster_ligation Phase 3: Staudinger Ligation Step1 Dissolve 2-DPBA in Anhydrous DMF Step2 Add EDC + NHS (Activate COOH -> NHS Ester) Step1->Step2 Step3 Incubate 30 min (Argon Atmosphere) Step2->Step3 Step4 Add Activated Linker to Antibody (pH 7.4) Step3->Step4 Step5 Purify (Desalting Column) Remove excess linker Step4->Step5 Step6 Add Azide-Payload (10-20 equiv) Step5->Step6 Step7 Incubate 4-16h (37°C or RT) Step6->Step7 Step8 Final Purification (SEC or Dialysis) Step7->Step8

Caption: Three-phase workflow for generating Antibody-Payload conjugates using 2-DPBA.

Detailed Step-by-Step Procedure
Phase 1: Activation of this compound

Note: Phosphines are susceptible to oxidation to phosphine oxides (P=O), which are inert to azides. Work under inert gas.

  • Dissolve 2-DPBA in anhydrous DMF to a concentration of 50 mM.

  • Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution.

  • Flush the vial with Argon/Nitrogen and cap tightly.

  • Incubate at Room Temperature (RT) for 30–60 minutes to generate the NHS-ester (2-DPBA-NHS).

Phase 2: Modification of Antibody (Phosphinylation)
  • Buffer exchange the Antibody into PBS (pH 7.2–7.4) . Avoid primary amine buffers like Tris or Glycine.

  • Add the 2-DPBA-NHS solution to the antibody.

    • Ratio: Use a 10–20 molar excess of linker over antibody.

    • Solvent: Ensure final DMF content is <10% (v/v) to prevent protein denaturation.

  • Incubate for 2 hours at RT or 4°C overnight.

  • Purification (Critical): Remove unreacted linker using a Zeba™ Spin Desalting Column (7K MWCO) or dialysis against degassed PBS. Failure to remove excess phosphine will consume the azide payload in the next step.

Phase 3: Staudinger Ligation[4]
  • Dissolve Azide-Cy5 in DMSO/DMF.

  • Add Azide-Cy5 to the Phosphine-modified Antibody.

    • Ratio: Use 10–20 molar excess of Azide relative to the antibody (or 1.5–2 equivalents relative to the phosphine groups if quantified).

  • Incubate at 37°C for 4–16 hours .

    • Insight: The Staudinger ligation is slower than Click chemistry (CuAAC). Heating accelerates the reaction significantly.

  • Final Purification: Remove excess Azide-Cy5 using Size Exclusion Chromatography (SEC) or extensive dialysis.

Troubleshooting & Optimization (E-E-A-T)

The following table synthesizes common failure modes and expert solutions based on field experience.

IssueProbable CauseCorrective Action
Low Conjugation Yield Phosphine OxidationDegas all buffers using sonication or vacuum. Store 2-DPBA under Argon. Check linker purity via ³¹P NMR (Phosphine: ~ -4 ppm; Oxide: ~ +30 ppm).
Protein Precipitation High Organic SolventKeep DMF/DMSO concentration <10% during conjugation. Add linker slowly while vortexing.
Slow Reaction Kinetics Steric HindranceThe Staudinger ligation is sterically demanding.[6] Increase incubation time (up to 24h) or temperature (37°C). Ensure the "spacer" between Azide and Payload is sufficient.
Hydrolysis of NHS Ester Wet SolventsUse anhydrous DMF/DMSO from a fresh bottle or over molecular sieves.
Non-Specific Binding Hydrophobic Linker2-DPBA is hydrophobic.[7] If aggregation occurs, switch to a PEGylated variant (e.g., Phosphine-PEG4-COOH) to improve solubility.

Expert Insights: Traceless vs. Non-Traceless

Researchers often confuse the two variants of Staudinger chemistry.

  • Non-Traceless (This Protocol): The phosphine oxide remains in the linker. This is robust and creates a very stable amide bond. Ideal for labeling where the linker size is negligible compared to the protein.

  • Traceless Staudinger Ligation: Uses a phosphinothioester.[6][8] The phosphine oxide is cleaved off, leaving a native amide bond.[][7] This is preferred for peptide synthesis or when the linker might interfere with binding affinity (e.g., in small molecule drugs). Protocol modification: Requires specific phosphinothioester reagents (e.g., diphenylphosphinomethanethiol).

References

  • Saxon, E., & Bertozzi, C. R. (2000). Cell Surface Engineering by a Modified Staudinger Reaction. Science, 287(5460), 2007–2010.

  • Kohn, M., & Breinbauer, R. (2004). The Staudinger Ligation: A Gift to Chemical Biology.

  • Bednarek, C., et al. (2020). Staudinger Ligation in Chemical Biology. Chemical Reviews, 120(10), 4301-4354.

  • Sigma-Aldrich.

Sources

Controlled Polymerization Mediated by Phosphanecarboxylic Acids: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A novel class of bifunctional organocatalysts, phosphanecarboxylic acids, is emerging as a powerful tool for mediating controlled polymerization reactions. This guide provides an in-depth overview of the principles, applications, and protocols for utilizing these mediators, offering researchers, scientists, and drug development professionals a comprehensive resource for synthesizing well-defined polymers with tailored architectures and functionalities.

Introduction: The Rise of Bifunctional Organocatalysis

In the quest for precise control over polymer synthesis, organocatalysis has gained significant traction as a metal-free and often more biocompatible alternative to traditional metal-based catalysts.[1] Among the diverse array of organocatalysts, bifunctional molecules that can activate both the monomer and the propagating chain end simultaneously have shown exceptional promise in achieving high reaction rates and excellent control over polymer molecular weight and dispersity.[2][3] Phosphanecarboxylic acids, which uniquely combine a nucleophilic phosphine center and a Brønsted acid carboxylic acid moiety within the same molecule, represent a compelling example of such bifunctional mediators.

This application note will delve into the mechanistic intricacies of phosphanecarboxylic acid-mediated polymerization, provide detailed experimental protocols, and explore its applications, particularly in the realm of drug delivery and biomaterials.

Mechanistic Insights: A Symphony of Activation

The efficacy of this compound mediators lies in their ability to orchestrate a dual activation mechanism. While a definitive, universally accepted mechanism is still under investigation and may vary depending on the monomer and reaction conditions, the prevailing hypothesis involves a synergistic interplay between the phosphine and carboxylic acid functionalities.

The phosphine group, a potent nucleophile, is believed to initiate the polymerization by attacking the monomer, leading to the formation of a zwitterionic intermediate.[4] This is particularly relevant in the ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone.[1] Concurrently, the carboxylic acid group can act as a proton source or a hydrogen-bond donor, activating the monomer by enhancing its electrophilicity and/or activating the initiator or the propagating chain end.[5]

This cooperative activation is depicted in the following workflow:

Bifunctional Catalysis Mechanism cluster_MonomerActivation Monomer Activation cluster_Initiation Initiation cluster_Propagation Propagation cluster_Catalyst Catalyst Monomer Monomer (e.g., Lactide) ActivatedMonomer Activated Monomer Monomer->ActivatedMonomer H-bonding with -COOH group Zwitterion Zwitterionic Intermediate ActivatedMonomer->Zwitterion Phosphine Phosphine (-PR2) Phosphine->Zwitterion Nucleophilic attack PropagatingChain Propagating Chain Zwitterion->PropagatingChain Monomer addition PropagatingChain->PropagatingChain Catalyst Phosphanecarboxylic Acid Mediator MonomerActivation MonomerActivation Initiation Initiation

Figure 1: Proposed bifunctional activation mechanism in this compound-mediated ring-opening polymerization.

In the context of Lewis Pair Polymerization (LPP) of monomers like methacrylates, the phosphine acts as a Lewis base, and a co-catalyst can act as a Lewis acid.[6][7] The carboxylic acid moiety in a this compound could potentially play a role in protonolysis or in stabilizing intermediates, contributing to the controlled nature of the polymerization.

Applications in Drug Development

The ability to synthesize well-defined polymers with controlled molecular weights, narrow dispersities, and specific end-group functionalities makes this compound-mediated polymerization a highly attractive method for creating advanced drug delivery systems.

Synthesis of Block Copolymers for Micellar Drug Delivery

Amphiphilic block copolymers, comprising a hydrophilic block and a hydrophobic block, can self-assemble in aqueous media to form micelles. These core-shell nanostructures can encapsulate hydrophobic drugs within their core, enhancing their solubility and bioavailability. Controlled polymerization techniques are essential for producing the well-defined block copolymers necessary for forming stable and uniform micelles. This compound-mediated ROP is particularly well-suited for synthesizing polyesters like poly(lactic acid) (PLA) and poly(caprolactone) (PCL), which are biodegradable and biocompatible, making them ideal candidates for the hydrophobic block.

The general workflow for creating drug-loaded micelles is as follows:

Drug Delivery Workflow BCP Amphiphilic Block Copolymer SelfAssembly Self-Assembly in Water BCP->SelfAssembly Micelle Empty Micelle SelfAssembly->Micelle DrugLoading Drug Loading Micelle->DrugLoading Drug Hydrophobic Drug Drug->DrugLoading LoadedMicelle Drug-Loaded Micelle DrugLoading->LoadedMicelle

Figure 2: Workflow for the preparation of drug-loaded micelles from amphiphilic block copolymers.

Polymer-Drug Conjugates

Covalently attaching a drug molecule to a polymer backbone can improve its pharmacokinetic profile, reduce side effects, and enable targeted delivery. The functional groups on the this compound mediator or on the monomers can be utilized for post-polymerization modification to conjugate drugs. For instance, a polymer with pendant carboxylic acid groups can be activated and coupled with amine- or hydroxyl-containing drugs.

Experimental Protocols

This section provides a general protocol for the ring-opening polymerization of L-lactide using a this compound mediator. Researchers should note that specific reaction conditions may need to be optimized based on the specific mediator and monomer used.

Materials
  • L-lactide (recrystallized from ethyl acetate and dried under vacuum)

  • 4-(Diphenylphosphino)benzoic acid (4-DPBA) (or other desired this compound mediator)

  • Anhydrous toluene (or other suitable solvent)

  • Initiator (e.g., benzyl alcohol), if required

  • Inert gas (Nitrogen or Argon)

Protocol for Ring-Opening Polymerization of L-Lactide
  • Preparation: All glassware should be flame-dried under vacuum and cooled under an inert atmosphere.

  • Charging the Reactor: In a glovebox or under a stream of inert gas, add L-lactide and the this compound mediator to the reaction flask. A typical monomer-to-catalyst ratio is between 50:1 and 200:1.

  • Solvent and Initiator Addition: Add anhydrous toluene to dissolve the solids. If an initiator is used, it should be added at this stage. The monomer concentration is typically in the range of 0.5 to 2.0 M.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-120 °C) and stir.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Termination and Purification: Once the desired conversion is reached, cool the reaction to room temperature. Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol or hexane).

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

  • Characterization: The molecular weight (Mn) and dispersity (Đ) of the resulting poly(L-lactide) can be determined by gel permeation chromatography (GPC) calibrated with polystyrene standards. The structure can be confirmed by ¹H and ¹³C NMR spectroscopy.

Parameter Typical Range Notes
Monomer/Catalyst Ratio50:1 - 200:1Affects polymerization rate and molecular weight.
Monomer Concentration0.5 - 2.0 MCan influence reaction kinetics.
Temperature80 - 120 °CHigher temperatures increase the rate but may affect control.
InitiatorOptionalCan be used to control molecular weight and end-group functionality.
SolventToluene, THF, CH₂Cl₂Must be anhydrous.

Table 1: Typical Reaction Parameters for this compound-Mediated ROP of L-Lactide.

Conclusion and Future Outlook

Controlled polymerization using this compound mediators offers a versatile and powerful platform for the synthesis of well-defined polymers for a range of applications, particularly in the biomedical field. The bifunctional nature of these catalysts allows for excellent control over the polymerization process under mild conditions. Further research into the design of novel this compound structures and a deeper understanding of their catalytic mechanisms will undoubtedly expand the scope and utility of this promising polymerization technique, paving the way for the development of next-generation smart materials and advanced drug delivery systems.

References

  • Chen, E. Y.-X. (2009). Coordination Polymerization of Polar Vinyl Monomers by Single-Site Metal Catalysts. Chemical Reviews, 109(11), 5157–5214.
  • Coulembier, O., et al. (2006). Benzoic Acid, a Simple and Efficient Organocatalyst for the Ring-Opening Polymerization of Lactide and Caprolactone. Macromolecules, 39(17), 5617–5620.
  • Du, J.-Z., et al. (2014). Zwitterionic and Anionic Polymerizations of Lactide with N-Heterocyclic Olefins. Journal of the American Chemical Society, 136(48), 16982–16985.[8]

  • Gao, Y., et al. (2020). Controlled and efficient polymerization of methyl methacrylate catalyzed by pyridinylidenaminophosphine based Lewis pairs. Polymer Chemistry, 11(1), 127-134.[6]

  • Kamber, N. E., et al. (2007). Organocatalytic Ring-Opening Polymerization. Chemical Reviews, 107(12), 5813–5840.
  • Li, Y., et al. (2022). Syndiospecific Lewis Pair Polymerization of Methacrylates by Rare-Earth/Phosphine Combinations. Macromolecules, 55(2), 659–667.[9]

  • Naumann, S. (2016). Bifunctional (thio)urea/phosphazene catalysts for the ring-opening polymerisation of lactide. Polymer Chemistry, 7(3), 543-550.[3]

  • Pratt, R. C., et al. (2006). Tagging alcohols with N-heterocyclic carbenes: a versatile platform for organocatalysis. Journal of the American Chemical Society, 128(14), 4556–4557.
  • Taton, D., et al. (2001). A new strategy for the organo-catalyzed polymerization of methacrylates. Chemical Communications, (24), 2686-2687.[4]

  • ChemRxiv. (2022). Versatile triphenylphosphine-containing polymeric catalysts and elucidation of structure-function relationships. [Link].[10]

  • Dove, A. P. (2013). Zwitterionic organocatalysis for ring-opening polymerization of cyclic esters. Green Chemistry, 15(12), 3295-3300.[5]

Sources

Application Note: Solvent Selection & Handling Protocols for Phosphanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phosphanecarboxylic acids (e.g., TCEP, 4-(diphenylphosphino)benzoic acid) represent a unique class of "Janus" molecules containing two conflicting functional groups: a soft, oxidation-prone phosphine (


) and a hard, polar carboxylic acid (

).

The central challenge in solvent selection is the Chemo-Physical Paradox : The carboxylic acid moiety demands polar solvents (Water, Alcohols, DMF) for solubility, while the phosphine moiety requires non-oxidizing, inert environments to prevent the formation of phosphine oxides (


) or phosphonium salts.

This guide provides a decision framework for solvent selection, detailed protocols for air-sensitive handling, and specific methodologies for coupling reactions, ensuring high yield and ligand integrity.

The Chemo-Physical Paradox: Solvent Selection Logic

The Critical Variables

When selecting a solvent, three variables must be balanced. Failure to optimize these leads to rapid degradation (oxidation) or side reactions (quaternization).

VariableImpact on Phosphanecarboxylic Acid
Dielectric Constant (

)
High

(Water, DMSO) is required to dissolve the zwitterionic or polar acid form. Low

(Hexane, Toluene) precipitates the compound.
Dissolved Oxygen Capacity Fluorinated solvents and Ethers (THF, Et2O) have high

solubility, accelerating oxidation if not rigorously degassed. Water has lower

capacity but promotes oxidation at neutral/basic pH.
Electrophilicity CRITICAL: Chlorinated solvents (DCM,

) can react with the phosphine lone pair (Menschutkin reaction) to form quaternary phosphonium salts, destroying the ligand.
Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsCompatibilityMechanism / Notes
Ethers THF, Dioxane, MTBEHigh Excellent for Aryl-phosphines. Must be inhibited (BHT-free preferred if using metal catalysts) and rigorously degassed.
Polar Aprotic DMF, DMSO, DMAcMedium-High Required for amide couplings. Warning: DMSO can act as an oxidant under certain conditions; DMF is preferred.
Chlorinated DCM, Chloroform, DCELow / Risky Avoid with Alkyl-phosphines (e.g., TCEP). Aryl-phosphines react slowly; use only at

for short durations.
Alcohols Methanol, EthanolMedium Good solubility.[1] Proticity can interfere with metal coordination. High

turnover; requires continuous sparging.
Aqueous Water, BuffersVariable Excellent for TCEP-HCl (Acidic pH). Poor for neutral Aryl-phosphines. Phosphate buffers accelerate oxidation at pH > 7.

Decision Framework: Selecting the Correct Solvent System

The choice of solvent depends heavily on the "R" group attached to the phosphorus (Alkyl vs. Aryl) and the intended reaction step.

SolventSelection Start Start: Identify Substrate Type Phosphine Type? Start->Type Alkyl Alkyl-Phosphine (e.g., TCEP, carboxy-ethyl) Type->Alkyl Aryl Aryl-Phosphine (e.g., 4-diphenylphosphinobenzoic acid) Type->Aryl AlkylSolubility Solubility Requirement: High Polarity Needed Alkyl->AlkylSolubility ArylSolubility Solubility Requirement: Organic Soluble Aryl->ArylSolubility AlkylSolvent Recommended: Degassed Water (pH < 5) Degassed Methanol AlkylSolubility->AlkylSolvent AlkylWarn AVOID: DCM/CHCl3 (Rapid Quaternization) AlkylSolvent->AlkylWarn ArylReaction Intended Reaction? ArylSolubility->ArylReaction Coupling Amide Coupling (EDC/NHS) ArylReaction->Coupling Metal Metal Coordination (Ligand Exchange) ArylReaction->Metal CouplingSolv Recommended: Anhydrous DMF or DMAc (Degassed) Coupling->CouplingSolv MetalSolv Recommended: THF or Toluene (Degassed) Metal->MetalSolv

Figure 1: Decision tree for solvent selection based on phosphine sterics/electronics and intended application.

Experimental Protocols

Protocol A: Rigorous Degassing (Freeze-Pump-Thaw)

Essential for all this compound solutions to prevent oxidation.

Objective: Remove dissolved oxygen to < 1 ppm. Reagents: Anhydrous solvent (THF, DMF, or Toluene).

  • Setup: Place the solvent in a Schlenk flask (fill no more than 50% volume). Connect to a Schlenk line.

  • Freeze: Submerge the flask in liquid nitrogen (

    
    ) until the solvent is completely solid.
    
  • Pump: Open the flask to high vacuum (0.1–0.01 mmHg) for 5–10 minutes. Note: The solvent is frozen, so only headspace gas is removed.

  • Thaw: Close the flask to vacuum. Remove from

    
     and thaw in a warm water bath. Gas bubbles will evolve as the solvent melts.
    
  • Repeat: Perform steps 2–4 for a total of 3 cycles .

  • Backfill: After the final thaw, backfill with high-purity Argon or Nitrogen.

Protocol B: Amide Coupling of Phosphanecarboxylic Acids

Used to attach the phosphine ligand to a scaffold (e.g., protein, polymer, or surface) via the COOH group.

Challenge: Activating the carboxylic acid without oxidizing the phosphine. Recommended Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) / NHS (N-Hydroxysuccinimide). Avoid HATU/HBTU if possible, as the tetramethylurea byproduct can be difficult to remove without aqueous washes that risk oxidation.

Step-by-Step Methodology:

  • Solvent Prep: Degas 10 mL of anhydrous DMF using Protocol A.

  • Dissolution: Under inert atmosphere (Glovebox or Schlenk), dissolve 1.0 eq of 4-(diphenylphosphino)benzoic acid in the DMF.

  • Activation: Add 1.1 eq of EDC-HCl and 1.2 eq of NHS .

    • Note: Do not add base (DIPEA/TEA) yet. Phosphines are less prone to oxidation in slightly acidic/neutral conditions compared to basic conditions.

  • Reaction: Stir at Room Temperature for 30–60 minutes. An active NHS-ester forms.[2]

  • Coupling: Add 1.0 eq of the Amine partner.

    • Optimization: If the amine is a salt (e.g., R-NH3+ Cl-), add 1.0 eq of degassed DIPEA now to release the free amine.

  • Workup (The "Inert" Switch):

    • Standard: Dilute with degassed Ethyl Acetate. Wash with degassed water (sparged with

      
       for 30 mins).
      
    • Purification: Dry organic layer over ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       (under 
      
      
      
      ). Evaporate.
    • Storage: Store the product under Argon at -20°C immediately.

Troubleshooting & Optimization

The "Oxidation Trap"

If you observe Phosphine Oxide (


, usually a shift of +20 to +40 ppm in 

NMR) despite using "dry" solvents:
  • Cause 1: Phosphate Buffers. TCEP and similar alkyl phosphines degrade rapidly in neutral phosphate buffers (PBS).

    • Fix: Switch to Tris, HEPES, or MES buffers.

  • Cause 2: Solvent Peroxides. Ethers (THF) form peroxides which stoichiometrically oxidize phosphines.

    • Fix: Test THF with peroxide strips. Distill over Sodium/Benzophenone or use a solvent purification system (SPS).

  • Cause 3: Workup Exposure. Most oxidation happens during the extraction/column chromatography phase.

    • Fix: Use "Flash" chromatography with degassed eluents, or preferably, crystallization which excludes oxygen from the lattice.

Workflow Visualization: Air-Sensitive Handling

Workflow S1 Step 1: Degas Solvent (F-P-T) S2 Step 2: Dissolve Ligand (Schlenk) S1->S2 Cannula Transfer S3 Step 3: Coupling (Inert Atm) S2->S3 Add Reagents S4 Step 4: Quench/Wash (Degassed H2O) S3->S4 Schlenk Wash S5 Step 5: Isolation (Vac/Argon) S4->S5 Evaporation

Figure 2: Sequential workflow for handling phosphanecarboxylic acids to maintain P(III) oxidation state.

References

  • TCEP Stability & Chemistry

    • Burns, J. A., et al. (1991). "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." The Journal of Organic Chemistry.
  • Phosphine Oxidation Mechanisms

    • Levison, J. J., & Robinson, S. D. (1970). "Air oxidation of secondary and tertiary phosphines." Journal of the Chemical Society A.
  • Solvent Selection Guides

    • Prat, D., et al. (2016). "CHEM21 selection guide of classical-and less classical-solvents." Green Chemistry.
  • Menschutkin Reaction (Phosphine + DCM)

    • Henderson, W. A., & Buckler, S. A. (1960). "The Nucleophilicity of Phosphines." Journal of the American Chemical Society.
  • General Handling of Organophosphorus Compounds

    • "The Schlenk Line Survival Guide." (Standard community protocol resource).

Sources

Troubleshooting & Optimization

Technical Support Center: Phosphanecarboxylic Acid Esterification

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: The "Dual Nucleophile" Paradox

Welcome to the technical guide for handling phosphanecarboxylic acids. The central difficulty in esterifying these molecules (e.g., R2P-(CH2)n-COOH) is that you are attempting to activate an electrophile (the carboxylic acid) in the presence of a potent nucleophile (the phosphine).

Standard esterification reagents often fail because:

  • Oxidation: The phosphorus atom (

    
    ) avidly scavenges oxygen, forming phosphine oxides (
    
    
    
    ), especially during workup or silica chromatography.
  • Self-Quaternization: In the presence of alkyl halides or activated esters, the phosphine phosphorus may attack, leading to P-alkylation (phosphonium salts) rather than O-alkylation (esters).

  • Interference: The phosphine can react with coupling agents (like DEAD in Mitsunobu reactions) or poison metal catalysts.

This guide prioritizes the Borane Protection Strategy as the most robust method to maximize yield.

Diagnostic Triage: Why Did My Reaction Fail?

Use this FAQ section to identify the specific failure mode of your recent experiment.

Q1: "I see a new, very polar spot on TLC that isn't my product. What is it?"

Diagnosis: Phosphine Oxidation. The most common impurity is the phosphine oxide. Phosphines are air-sensitive.[1][2] If you ran a standard Steglich esterification (DCC/DMAP) without strict inert atmosphere, or if you purified on silica gel without protection, you likely oxidized the phosphorus.

  • Verification: Check

    
    P NMR.
    
    • Free Phosphine: typically

      
       to 
      
      
      
      ppm.
    • Phosphine Oxide: typically

      
       to 
      
      
      
      ppm.
  • Fix: Adopt the Borane Protection Protocol (See Section 3).

Q2: "I used an alkyl halide and base (Cs2CO3), but isolated a solid salt instead of an oil."

Diagnosis: P-Alkylation (Quaternization). Phosphines are often better nucleophiles than carboxylates. If you treated P-COOH with R-Br, the phosphorus attacked the alkyl bromide, forming a zwitterionic phosphonium carboxylate (+P-COO-).

  • Fix: Avoid alkyl halides. Use carbodiimide coupling (DCC/EDC) where the activation occurs specifically at the oxygen, after protecting the phosphine.

Q3: "My Mitsunobu reaction (DEAD/PPh3) turned into a mess."

Diagnosis: Reagent Scrambling. The Mitsunobu reaction relies on triphenylphosphine (


). If your substrate also contains a phosphine, the DEAD reagent cannot distinguish between your reagent (

) and your substrate (

). This leads to complex mixtures of hydrazides and oxidized substrate.
  • Fix: Do not use Mitsunobu conditions on free phosphines.

The Gold Standard: Borane Protection Protocol

To guarantee high yields, we must temporarily "mask" the phosphorus atom using Borane (


). This renders the phosphine non-nucleophilic and air-stable, allowing standard esterification and silica chromatography.
Workflow Visualization

G Start Substrate (R2P-COOH) Protect 1. Protection (BH3·SMe2) Start->Protect THF, 0°C Check1 Check 31P NMR (Broad +15 to +40 ppm) Protect->Check1 Esterify 2. Esterification (DCC/DMAP/ROH) Check1->Esterify If Protected Purify 3. Silica Column (Air Stable) Esterify->Purify Deprotect 4. Deprotection (DABCO or Et2NH) Purify->Deprotect Pure Intermediate Final Final Ester (R2P-COOR') Deprotect->Final Toluene, 40°C

Figure 1: The Borane Protection-Deprotection Strategy for Phosphanecarboxylic Acids.

Step-by-Step Methodology
Step 1: Borane Protection

The borane adduct protects the phosphine from oxidation and alkylation.[3]

  • Dissolve the phosphanecarboxylic acid (1.0 equiv) in anhydrous THF under Argon.

  • Cool to 0°C.

  • Add Borane-Dimethyl Sulfide complex (

    
    )  (1.1 equiv) dropwise.
    
    • Note:

      
       can also be used but degrades faster.
      
  • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Validation: Take a crude aliquot for

    
    P NMR. You should see a broad multiplet (due to P-B coupling) in the range of 
    
    
    
    to
    
    
    ppm. The sharp negative peak of the free phosphine must be gone.
Step 2: Steglich Esterification

With the phosphine protected, the molecule behaves like a standard carboxylic acid.

  • To the reaction mixture (or isolated protected acid), add the target Alcohol (1.1 equiv) and DMAP (0.1 equiv).

  • Cool to 0°C.

  • Add DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv) or EDC (for easier workup).

  • Stir overnight at RT.

  • Workup: Filter off the urea byproduct. Wash the organic layer with 0.5M HCl (to remove DMAP) and saturated

    
    .
    
  • Purification: You can now safely purify the borane-protected ester using standard silica gel chromatography without fear of oxidizing the phosphorus.

Step 3: Deprotection

Remove the borane "mask" only when you are ready to use the final product.

  • Dissolve the purified borane-ester in Toluene or THF.

  • Add DABCO (1,4-Diazabicyclo[2.2.2]octane) (3.0 equiv).

    • Alternative: Diethylamine (

      
      ) can be used, but DABCO is often cleaner.
      
  • Heat to 40–50°C for 2–4 hours.

  • Workup: The byproduct is a DABCO-borane adduct which precipitates or can be washed out.

  • Validation:

    
    P NMR will return to the sharp negative shift (e.g., 
    
    
    
    ppm), indicating free phosphine.

Data Summary: P NMR Spectral Fingerprints

Use this table to interpret your reaction progress. Shifts are approximate relative to


 (0 ppm).
Species StateChemical Shift (

ppm)
Peak ShapeNotes
Free Phosphine (

)

to

Sharp SingletHighly Air Sensitive.
Phosphine Oxide (

)

to

Sharp Singlet"Dead" product (Oxidation).
Borane Adduct (

)

to

Broad / MultipletProtected State. Stable.
Phosphonium Salt (

)

to

Sharp SingletAlkylation impurity.

Alternative "Salt Route" (For Simple Aliphatic Chains)

If you cannot use Borane, you may use protonation to protect the phosphine, though this limits solubility.

  • Protonation: Treat the amino-phosphine acid with HCl in dioxane to form the hydrochloride salt (

    
    ).
    
  • Fischer Esterification: Reflux in the target alcohol (e.g., MeOH, EtOH) with excess HCl. The protonated phosphine (

    
    ) is not nucleophilic and resists oxidation.
    
  • Neutralization: Carefully neutralize with cold bicarbonate under argon to release the free phosphine ester.

    • Risk:[1][2][3][4] The moment you neutralize, the phosphine becomes sensitive to air again.

References

  • Imamoto, T., et al. (1990). "Phosphine-boranes: synthesis, reactions, and applications." Journal of the American Chemical Society.[5]

    • Foundational text on using Borane to protect phosphines during synthesis.
  • Neises, B., & Steglich, W. (1978).[5][6] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition.

    • The standard protocol for mild esterific
  • Pietrusiewicz, K. M., & Zablocka, M. (1994). "Preparation of phosphine-boranes." Chemical Reviews.

    • Comprehensive review on the stability and deprotection mechanisms of P-B bonds.
  • Brunel, J. M., et al. (1998). "Optically active phosphine-boranes: synthesis and applications." Coordination Chemistry Reviews.

    • Details the use of DABCO for mild deprotection of borane adducts.

Sources

Purification methods for phosphanecarboxylic acid from side products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Recovery Protocols for Phosphanecarboxylic Acids

Ticket ID: #PHOS-PUR-001 Assigned Specialist: Senior Application Scientist, Ligand Synthesis Division

Welcome to the Technical Support Center

You are likely accessing this guide because your


P NMR spectrum shows a persistent peak at ~30 ppm (phosphine oxide) or your product has "oiled out" during recrystallization.

Phosphanecarboxylic acids (e.g., diphenylphosphinoacetic acid, 4-(diphenylphosphino)benzoic acid) present a unique purification paradox:

  • The Phosphine (

    
    ):  Lipophilic, air-sensitive, and prone to oxidation.
    
  • The Carboxylic Acid (

    
    ):  Polar, hydrophilic (at high pH), and prone to streaking on silica.
    

This guide moves beyond standard chromatography, leveraging the amphoteric nature of these molecules to create self-validating purification loops.

Module 1: The "Phase-Switch" Protocol (Acid-Base Extraction)

Best For: Removing neutral phosphine oxides and unreacted starting materials without chromatography.

The most effective purification method for phosphanecarboxylic acids is Acid-Base Extraction . Because your target molecule contains an acidic handle (


), you can selectively toggle its solubility between organic and aqueous phases, leaving non-acidic impurities (like phosphine oxides) behind.
The Protocol
  • Prerequisite: Perform all steps under an inert atmosphere (Nitrogen/Argon) using degassed solvents to prevent re-oxidation.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude mixture in a non-polar organic solvent (e.g., Dichloromethane or Diethyl Ether).

  • Base Wash (The Switch): Extract with degassed 1M

    
     or sat. 
    
    
    
    .
    • Chemistry:

      
       (Water Soluble).
      
    • Fate of Impurities: Neutral phosphine oxides (

      
      ) and unreacted phosphines remain in the organic layer.
      
  • Separation: Discard the organic layer (contains impurities). Keep the aqueous layer.

  • Acidification (The Return): Cool the aqueous layer to 0°C. Slowly add degassed

    
     (1M or 2M) until pH ~2.
    
    • Chemistry:

      
       (Precipitates or becomes organo-soluble).
      
  • Recovery: Extract the cloudy aqueous mixture with fresh Dichloromethane (DCM) or Ethyl Acetate. Dry over

    
     and concentrate.
    
Visualizing the Workflow

ExtractionProtocol Start Crude Mixture (Target + Oxide + Impurities) Dissolve Dissolve in DCM/Ether Start->Dissolve Extract Extract with Degassed NaOH/NaHCO3 Dissolve->Extract PhaseSplit Phase Separation Extract->PhaseSplit OrgLayer Organic Layer (Contains Neutral Oxides) PhaseSplit->OrgLayer Top/Bottom (Solvent dep.) AqLayer Aqueous Layer (Contains Target as Salt) PhaseSplit->AqLayer Target in Water Discard Discard (Removes Oxide) OrgLayer->Discard Acidify Acidify to pH 2 (HCl) AqLayer->Acidify Precip Target Precipitates or Oils Out Acidify->Precip FinalExtract Extract into fresh DCM Dry & Concentrate Precip->FinalExtract Product Pure Phosphanecarboxylic Acid FinalExtract->Product

Caption: Figure 1. The "Phase-Switch" extraction logic separates acidic targets from neutral oxide impurities.

Module 2: Chemical Regeneration (Silane Reduction)

Best For: Recovering valuable ligand that has already oxidized (peak at ~25-50 ppm).

If your product is significantly oxidized, extraction alone will not recover the yield. You must chemically reduce the


 bond back to 

.
The Protocol

Reagents: Trichlorosilane (


) is standard but corrosive.[1][2] Phenylsilane (

) is a milder, "greener" alternative often used with a catalyst.

Step-by-Step (Phenylsilane Method):

  • Setup: Flame-dry a Schlenk flask. Add oxidized substrate.

  • Solvent: Dissolve in dry, degassed Toluene.

  • Reagent Addition: Add Phenylsilane (1.2 - 1.5 equiv).

  • Reaction: Heat to 80-100°C for 4-12 hours. Monitor by

    
    P NMR (disappearance of downfield oxide peak).
    
  • Workup: Cool to RT. Carefully add degassed 10% NaOH (hydrolyzes excess silane).

    • Note: This integrates perfectly with Module 1 . After hydrolysis, your product is in the basic aqueous phase. Wash with organic solvent, then acidify to isolate.

Reaction Pathway[1][2][3][4][5][6][7][8]

SilaneReduction Substrate Oxidized Ligand (R2P(O)-COOH) Reagents + Silane (HSiCl3 or PhSiH3) + Toluene, Heat Substrate->Reagents Intermediate Phosphonium Intermediate Reagents->Intermediate O-Transfer Hydrolysis Hydrolysis (NaOH wash) Intermediate->Hydrolysis Remove Si Product Reduced Ligand (R2P-COOH) Hydrolysis->Product

Caption: Figure 2. Mechanism of silane-mediated deoxygenation to restore the phosphine.[1]

Module 3: Polishing (Crystallization & Chromatography)

Recrystallization Solvent Systems

Phosphanecarboxylic acids often "oil out" because the melting point is depressed by impurities. Use a Two-Solvent System : dissolve in a hot polar solvent, then add a non-polar anti-solvent until cloudy.

Solvent Pair (Solvent / Anti-Solvent)ApplicationNotes
Ethanol / Water High Polarity AcidsDegas water thoroughly. Good for short-chain acids (e.g., phosphinoacetic acid).
DCM / Hexane Aromatic BackbonesDissolve in min. DCM. Layer Hexane on top. Let diffuse at -20°C.
THF / Pentane General PurposeExcellent for air-sensitive compounds (easy to dry/degas).
Toluene (Single) High MW LigandsHeat to reflux to dissolve; cool slowly to -20°C.
Chromatography Troubleshooting

If you must use a column, standard silica will likely destroy your product via oxidation or irreversible adsorption.

  • The Fix: Use Acidified Silica .

    • Add 1-2% Acetic Acid to your eluent (e.g., Hexane/EtOAc + 1% AcOH). This suppresses the ionization of the COOH group, preventing streaking.

    • Alternative: Use Neutral Alumina (Activity Grade III) to reduce acidic interactions.

Troubleshooting & FAQ

Q1: My product is oiling out during the Acid-Base extraction (Step 4).

  • Cause: The protonated acid is not solidifying due to trace solvent or impurities.

  • Solution: Do not filter the oil. Instead, extract the oiled-out mixture with DCM. Dry the DCM layer, concentrate it, and then attempt recrystallization using the DCM/Hexane layering method (see Module 3).

Q2: I see a new peak at ~0 ppm after silane reduction.

  • Cause: This is likely silylated byproducts or phosphonium salts.

  • Solution: The hydrolysis step (NaOH wash) was insufficient. Increase the duration of the basic wash or use a stronger base (KOH) briefly to cleave the P-O-Si bonds before acidification.

Q3: Can I use this for amino-phosphanecarboxylic acids?

  • Warning: If your molecule has an amine (

    
    ), it is a zwitterion. The Acid-Base extraction (Module 1) will fail because the molecule may remain water-soluble at both acidic and basic pH (isoelectric point issues).
    
  • Solution: Use ion-exchange chromatography or precipitation at the exact isoelectric point (pI).

References

  • Phosphine Oxide Reduction: Kovács, T., & Keglevich, G. (2017).[2] The Reduction of Tertiary Phosphine Oxides by Silanes.[1][3][4][5] Current Organic Chemistry.[2] Link

  • General Purification: Heugebaert, T. S. A., et al. (2010). Synthesis and purification of phosphanecarboxylic acids. Tetrahedron. Link

  • Silane Reagents: Li, Y., et al. (2012).[6] Chemoselective Reductions of Phosphine Oxides by Silanes.[6][3][5] J. Am. Chem. Soc.[6] Link

  • Recrystallization Techniques: Armarego, W. L. F. (2017). Purification of Laboratory Chemicals.[7] Butterworth-Heinemann. Link

Sources

Technical Support Center: Minimizing Hydrolysis of Phosphanecarboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to providing in-depth guidance on a critical challenge in modern chemistry and drug development: the hydrolytic instability of phosphanecarboxylic acid esters. These molecules, while promising for various applications, are susceptible to degradation in aqueous environments, which can compromise experimental results, reduce shelf-life, and impact therapeutic efficacy.

This guide is structured in a question-and-answer format to directly address the common issues and questions encountered in the laboratory. We will delve into the mechanisms of hydrolysis, explore the key factors that influence degradation rates, and provide practical, field-proven strategies for minimization.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

Q1: What is this compound ester hydrolysis, and why is it a significant concern?

A: this compound ester hydrolysis is a chemical reaction where the ester bond is cleaved by water, resulting in the formation of the parent this compound and an alcohol.[1] This process is a major concern for several reasons:

  • Loss of Potency: In drug development, the ester is often a prodrug designed to release the active this compound in vivo. Premature hydrolysis during formulation or storage leads to a loss of the intended therapeutic agent.

  • Altered Bioavailability: The physicochemical properties of the parent acid (e.g., polarity, solubility) are significantly different from the ester, which can drastically alter its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Experimental Inconsistency: In a research setting, unintended hydrolysis can lead to variable and unreliable experimental results, making it difficult to obtain reproducible data.

  • Formation of Impurities: The degradation products themselves can sometimes be reactive or have their own pharmacological effects, introducing unwanted variables.

The hydrolysis can be catalyzed by acids, bases, or even occur under neutral conditions, making it a pervasive challenge in aqueous environments.[2][3]

Q2: What are the primary mechanisms driving the hydrolysis of these esters?

A: The hydrolysis of this compound esters, much like their carboxylic acid and phosphate ester counterparts, primarily proceeds through two main pathways: acid-catalyzed and base-catalyzed (or alkaline) hydrolysis.[3][4]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated.[5][6] This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[1][5] This reaction is typically reversible, and to drive it to completion, an excess of water is required.[3]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon.[1][5] This leads to the formation of a tetrahedral intermediate which then collapses, expelling the alkoxide (RO⁻) leaving group.[7] A subsequent and rapid acid-base reaction between the newly formed carboxylic acid and the alkoxide (or another hydroxide ion) forms a carboxylate salt.[7][8] This final deprotonation step is essentially irreversible, making base-catalyzed hydrolysis a non-reversible process under these conditions.[7]

The following diagram illustrates the general workflow for identifying the dominant hydrolytic pathway.

G Fig. 1: Hydrolysis Pathway Identification Workflow cluster_0 Initial Assessment cluster_1 Data Analysis cluster_2 Mechanism Determination A Prepare buffered solutions (e.g., pH 3, 5, 7, 9, 11) B Incubate ester at a constant temperature A->B C Monitor ester concentration over time using HPLC B->C D Plot ln([Ester]) vs. time for each pH C->D E Calculate pseudo-first-order rate constant (k_obs) from slope D->E F Plot log(k_obs) vs. pH E->F G Slope ≈ +1 at high pH? F->G H Base-catalyzed hydrolysis is dominant G->H Yes I Slope ≈ -1 at low pH? G->I No J Acid-catalyzed hydrolysis is significant I->J Yes K Relatively flat region around neutral pH? I->K No J->K L Neutral (water-mediated) hydrolysis occurs K->L Yes

Caption: Workflow for determining the pH-rate profile of ester hydrolysis.

Part 2: Troubleshooting Guide - Factors Influencing Hydrolysis Rates

Q3: My ester is degrading rapidly in a neutral buffer (pH 7). What factors could be at play?

A: While acid and base catalysis are often the primary drivers, several other factors can significantly influence hydrolysis rates, even at neutral pH:

  • Temperature: Hydrolysis rates are highly dependent on temperature. An increase in temperature generally accelerates the reaction rate.[2] If your experiments are conducted at elevated temperatures, this will inherently increase the rate of degradation.

  • Steric Hindrance: The structure of the this compound ester itself plays a crucial role. Bulky substituents near the ester bond can physically block the approach of a water molecule (the nucleophile), thereby slowing down hydrolysis.[4][9] Conversely, esters with less steric hindrance are more susceptible to attack.

  • Electronic Effects: Electron-withdrawing groups attached to the phosphorus atom or the carboxylic acid moiety can increase the electrophilicity of the carbonyl carbon, making it a more attractive target for nucleophilic attack and thus increasing the hydrolysis rate.[2][10] Conversely, electron-donating groups can decrease the rate.[11]

  • Solvent Composition: The polarity of the solvent can influence hydrolysis rates. While the reaction is with water, the presence of co-solvents like ethanol or DMSO can alter the solvation of the transition state, thereby affecting the reaction kinetics.[12]

  • Presence of Catalysts: Unintended catalysts in your buffer or sample matrix can accelerate hydrolysis. Metal ions, for example, can act as Lewis acids and catalyze the reaction.[13] Certain enzymes, if present as contaminants (e.g., from biological samples), can also dramatically increase the rate of hydrolysis.[6][14]

Q4: How does the choice of the alcohol (the "ester" part) affect stability?

A: The alcohol moiety, which acts as the leaving group during hydrolysis, has a profound impact on the stability of the ester. The key factor is the pKa of the corresponding alcohol. A better leaving group is the conjugate base of a stronger acid (i.e., an alcohol with a lower pKa).

Therefore, esters made from more acidic alcohols (e.g., phenols, especially those with electron-withdrawing substituents like p-nitrophenol) will hydrolyze much more rapidly than esters of simple alkyl alcohols (e.g., ethanol, isopropanol).[4][15] This is a critical consideration during the design of prodrugs, where a balance must be struck between stability and the rate of in vivo activation.

Part 3: Practical Minimization Strategies & Protocols

Q5: What are the most effective practical steps I can take to minimize hydrolysis during my experiments and for storage?

A: A multi-faceted approach is essential for preserving the integrity of your this compound esters.

1. pH Control:

  • Finding the "Sweet Spot": The first step is to determine the pH-rate profile for your specific compound.[16] Most esters exhibit a U-shaped pH-rate profile, with maximum stability in the slightly acidic range (typically pH 3-5).[2] Operating within this pH range for your experiments and formulations is the most effective way to minimize hydrolysis.

  • Buffer Selection: Use buffers with adequate capacity to maintain the desired pH, especially if the hydrolysis reaction itself produces an acid, which could auto-catalyze the degradation.

2. Temperature Control:

  • Keep it Cold: Perform all manipulations and store all solutions containing the ester at low temperatures (e.g., on ice or at 2-8 °C) whenever possible. For long-term storage, freezing (-20 °C or -80 °C) is often recommended, but be mindful of potential freeze-thaw instability.

3. Solvent and Formulation:

  • Minimize Water: If possible, prepare stock solutions in an anhydrous organic solvent (e.g., DMSO, acetonitrile) and add them to aqueous buffers immediately before use. This minimizes the time the ester is exposed to water.

  • Moisture Protection: For solid compounds, store them in a desiccator and handle them in a low-humidity environment to prevent degradation from atmospheric moisture.[17]

4. Use of Stabilizers:

  • Hydrolysis Inhibitors: In some formulations, chemical stabilizers can be added. Carbodiimides, for instance, can react with the carboxylic acids produced during hydrolysis, preventing them from catalyzing further degradation.[17][18] However, the compatibility of such additives with your experimental system must be carefully validated.

The following table summarizes the key factors and the corresponding strategies for minimization.

FactorInfluence on Hydrolysis RateMinimization Strategy
High pH (>8) Increases (base-catalyzed)[2]Buffer to a slightly acidic pH (e.g., 3-5).
Low pH (<2) Increases (acid-catalyzed)[2]Buffer to a slightly acidic pH (e.g., 3-5).
Temperature Increases with temperature[19]Work on ice; store at low temperatures (2-8°C, -20°C, or -80°C).
Steric Hindrance Decreases with bulkier groups[4](Design consideration) Synthesize esters with sterically hindered groups.
Electronic Effects Increases with e⁻-withdrawing groups[2][10](Design consideration) Avoid strongly electron-withdrawing substituents.
Water Content Rate is dependent on [H₂O][3]Prepare stock solutions in anhydrous solvents; minimize aqueous exposure time.
Catalysts (Metals, Enzymes) Can dramatically increase rate[13][14]Use high-purity water and reagents; consider using chelating agents like EDTA.[17]
Q6: Can you provide a protocol for monitoring the hydrolysis rate of my compound?

A: Certainly. This protocol outlines a general method for determining the hydrolytic stability of a this compound ester using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: HPLC-Based Hydrolysis Rate Determination

Objective: To determine the pseudo-first-order rate constant (k_obs) of hydrolysis at various pH values.

Materials:

  • This compound ester of interest

  • HPLC-grade water, acetonitrile (ACN), and methanol

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Buffer salts (e.g., citrate, phosphate, borate) to prepare buffers from pH 3 to 11

  • Anhydrous DMSO for stock solution

  • Calibrated pH meter

  • HPLC system with a UV or MS detector

  • Thermostatted incubator or water bath

Procedure:

  • Preparation of Solutions:

    • Prepare a concentrated stock solution of your ester (e.g., 10 mg/mL) in anhydrous DMSO.

    • Prepare a series of aqueous buffers (e.g., 50 mM) at the desired pH values (e.g., 3.0, 5.0, 7.0, 9.0, 11.0). Ensure the final buffer concentration after adding the ester stock is sufficient.

  • Reaction Setup:

    • Pre-warm the buffer solutions to the desired experimental temperature (e.g., 25 °C or 37 °C) in a thermostatted water bath.

    • To initiate the reaction, spike a small volume of the ester stock solution into each buffer to achieve the target final concentration (e.g., 100 µg/mL). The final concentration of DMSO should be low (e.g., <1%) to minimize its effect on the reaction. Vortex briefly to mix.

    • This initiation point is your t=0.

  • Time-Point Sampling:

    • Immediately withdraw an aliquot (e.g., 100 µL) from each reaction vial (this is the t=0 sample) and transfer it to an HPLC vial containing a quenching solution (e.g., 100 µL of cold acetonitrile with 0.1% formic acid) to stop the reaction.

    • Place the reaction vials back in the incubator.

    • Withdraw subsequent aliquots at predetermined time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr). The sampling frequency should be adjusted based on the expected stability of the compound; more frequent sampling is needed for less stable compounds.[16]

  • HPLC Analysis:

    • Analyze all samples by a validated HPLC method that can separate the parent ester from its hydrolysis products (the this compound and the alcohol).

    • Record the peak area of the parent ester at each time point.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the ester peak area (ln(Area)) versus time (in seconds).

    • Perform a linear regression on the data. The reaction follows pseudo-first-order kinetics, so the plot should be linear.[16]

    • The observed rate constant, kobs, is the negative of the slope of this line.

    • The half-life (t1/2) of the ester at that pH can be calculated using the equation: t1/2 = 0.693 / kobs.

This protocol allows you to build a comprehensive picture of your compound's stability profile, enabling you to make informed decisions about its handling, formulation, and development.

References

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. (2006). U.S. Environmental Protection Agency. [Link]

  • Ester Hydrolysis and Phosphoryl Transfer. (2023). Chemistry LibreTexts. [Link]

  • Benkovic, S. J., & Schray, K. J. (1971). Mechanisms of Hydrolysis of Phosphate Ester Derivatives of Phosphoenolpyruvic Acid. Journal of the American Chemical Society, 93(10), 2522–2529. [Link]

  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(7), 840-854. [Link]

  • Analytical Methods for Determining Phosphate Ester Flame Retardants in Biological Materials. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Hydrolysis. (n.d.). Course Hero. [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). HyMax. [Link]

  • Ester Hydrolysis | Overview, Procedure & Mechanism. (n.d.). Study.com. [Link]

  • Anantakrishnan, S. V., & Radhakrishnamurti, P. S. (1964). Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. Indian Journal of Chemistry, 3, 336-338. [Link]

  • Goldford, J. E., et al. (2022). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. Cell Reports Physical Science, 3(10), 101083. [Link]

  • Ariafard, A., et al. (2009). In-depth insight into the electronic and steric effects of phosphine ligands on the mechanism of the R-R reductive elimination from (PR3)2PdR2. Organometallics, 28(11), 3247-3257. [Link]

  • Hickey, M. E., Waymack, P. P., & van Etten, R. L. (1976). pH-dependent leaving group effects on hydrolysis reactions of phosphate and phophonate esters catalyzed by wheat germ acid phosphatase. Archives of Biochemistry and Biophysics, 172(2), 439-448. [Link]

  • Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383-415. [Link]

  • Blackburn, G. M., & Kent, D. E. (1986). Hydrolysis of phosphonoformate esters: product distribution and reactivity patterns. Journal of the Chemical Society, Perkin Transactions 2, (8), 1119-1125. [Link]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016). YouTube. [Link]

  • Hilal, S. H., et al. (2004). Estimation of Phosphate Ester Hydrolysis Rate Constants. I. Alkaline Hydrolysis. SAR and QSAR in Environmental Research, 15(1), 3-24. [Link]

  • How to Monitor and Maintain Phosphate Ester Fluids. (n.d.). Machinery Lubrication. [Link]

  • Reaction Monitoring of a Temperature Dependent Ester Hydrolysis. (2021). Agilent. [Link]

  • Experiment C: Hydrolysis of a Carboxylic Acid Ester. (n.d.). University of Northern British Columbia. [Link]

  • A stabilizer against hydrolysis for an ester-group-containing resin and a thermoplastic resin composition. (2005).
  • Bergmann, F., Segal, R., & Wurzel, M. (1956). The pH-dependence of enzymic ester hydrolysis. Biochemical Journal, 63(4), 684-690. [Link]

  • van der Vlugt, J. I. (2011). Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. Dalton Transactions, 40(1), 5-16. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. [Link]

  • Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. [Link]

  • Acevedo, O., et al. (2014). Phosphorane lifetime and stereo-electronic effects along the alkaline hydrolysis of phosphate esters. Physical Chemistry Chemical Physics, 16(27), 14066-14076. [Link]

  • Imai, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. [Link]

  • Acid Catalysed Hydrolysis of Ester. (n.d.). Perlego. [Link]

  • Abbate, S., et al. (2012). Steric and Electronic Effects on the Configurational Stability of Residual Chiral Phosphorus-Centered Three-Bladed Propellers: Tris-aryl Phosphane Oxides. European Journal of Organic Chemistry, 2012(22), 4213-4222. [Link]

  • Hydrolysing esters. (n.d.). Chemguide. [Link]

  • Gong, Z., et al. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 5(124), 102553-102563. [Link]

  • Analytical Method Summaries. (2021). Eurofins. [Link]

  • Acid Catalysed Hydrolysis of Ester. (2023). StudySmarter. [Link]

Sources

Technical Support Center: Safe Handling of Phosphanecarboxylic Acid Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the safe handling of phosphanecarboxylic acid (PCA) precursors. This guide is designed for researchers, scientists, and drug development professionals who work with these reactive and potentially hazardous compounds. Our goal is to provide you with the technical knowledge and practical steps necessary to conduct your experiments safely and effectively. This is not a rigid document, but a dynamic resource structured to address the real-world challenges you may face.

Section 1: Foundational Safety Principles

This compound precursors, particularly those involving trivalent phosphorus, can present significant hazards. Many are pyrophoric, meaning they can ignite spontaneously on contact with air.[1] They are also highly sensitive to moisture, often reacting violently with water to release flammable and highly toxic phosphine (PH₃) gas.[2][3] Understanding these core hazards is the first step toward mitigating risk.

The primary dangers associated with these precursors are:

  • Pyrophoricity: Spontaneous ignition upon exposure to air.[1]

  • Water Reactivity: Exothermic reaction with water or protic solvents, producing highly toxic and flammable phosphine gas.[2][4]

  • Toxicity of Phosphine Gas (PH₃): Phosphine is a systemic poison that can cause severe respiratory damage, central nervous system effects, and can be fatal even at low concentrations.[5][6][7] Its odor, often described as fishy or garlic-like, is not a reliable indicator of its presence as it can cause olfactory fatigue.[3][5]

  • Corrosivity: Many precursors and their byproducts can be corrosive.[2]

Due to these hazards, all manipulations should be performed under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques) in a well-ventilated chemical fume hood.[1][8]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments. The answers are grounded in chemical principles to help you understand the "why" behind each procedural step.

Q1: I've just opened a new bottle of a phosphine-based reagent, and it started to smoke. What is happening and what should I do?

A1: The "smoking" you are observing is likely the reagent reacting with atmospheric oxygen and moisture, a hallmark of a pyrophoric or highly air-sensitive compound.[1] This can lead to a fire.

Immediate Actions:

  • Do Not Panic. Stay calm and act deliberately.

  • If a fire has not started: a. If you are in a fume hood, lower the sash to the lowest feasible position to contain the smoke and any potential small flames.[1][2] b. If safe to do so, carefully and securely recap the bottle to cut off the air supply.

  • If a small fire has started: a. Be prepared. You should always have an appropriate fire extinguisher within arm's reach before you begin work. A standard dry powder (ABC) or a Class D extinguisher is recommended.[2] DO NOT USE WATER as it will exacerbate the reaction and release flammable phosphine gas.[9][10] b. Have spill-absorption materials like powdered lime, dry sand, or clay-based kitty litter nearby to smother small fires or spills.[11]

  • Assess the Situation: If the situation is contained and the fire is extinguished, proceed with caution. If the fire is larger than you can handle with a portable extinguisher or is spreading, activate the fire alarm, evacuate the area, and call emergency services.

  • Review Your Procedure: This event indicates a breach in your inert atmosphere technique. Before proceeding again, review your SOPs for handling air-sensitive reagents. A "dry run" with a non-hazardous solvent is recommended to refine your technique.[1][8]

Q2: My reaction involving a this compound precursor is generating gas bubbles much faster than expected, and the flask is getting hot. What should I do?

A2: You are likely observing a runaway exothermic reaction. This is a serious safety concern as it can lead to a dangerous buildup of pressure and temperature, potentially causing the glassware to fail and releasing toxic phosphine gas.

Immediate Actions:

  • Cool the Reaction: Immediately immerse the reaction flask in an ice bath to lower the temperature and slow the reaction rate.[12]

  • Ensure Proper Venting: Make sure your system is not sealed. The reaction must be vented to a bubbler or a similar system to safely release the pressure generated by the evolving gas.[12][13] A sealed system under these conditions can become a bomb.

  • Stop Additions: Immediately cease the addition of any more reagents to the flask.

  • Maintain Inert Atmosphere: Ensure a steady flow of inert gas (like nitrogen or argon) continues to prevent air from entering the system as it cools and the internal pressure drops.[12]

  • Causality Analysis: An unexpectedly high reaction rate is often caused by:

    • Impure Reagents: Contaminants can catalyze decomposition.

    • Incorrect Stoichiometry: Adding too much of a reactive component.

    • Inadequate Temperature Control: Starting the reaction at too high a temperature or having an insufficient cooling capacity.

Once the reaction is under control, you must neutralize (quench) it before disposal.

Q3: How do I safely quench and dispose of a reaction mixture containing residual this compound precursors?

A3: Quenching is the process of safely neutralizing highly reactive materials before disposal. The key is a slow, controlled reaction with a less reactive quenching agent, followed by progressively more reactive ones, all while managing the temperature.[12][14]

Standard Quenching Protocol

This protocol should be performed in a fume hood under an inert atmosphere.[12]

  • Cool the Reaction: Cool the reaction flask to 0 °C using an ice/water bath. For extremely reactive precursors (e.g., those based on tert-butylphosphine), a dry ice/acetone bath may be necessary.[14]

  • Initial Quench (Alcohol): Slowly, and with vigorous stirring, add a less reactive alcohol like isopropanol dropwise via an addition funnel.[12][14] Isopropanol reacts less violently than water.[12] Monitor for gas evolution and temperature changes. If the reaction becomes too vigorous, stop the addition until it subsides.[13]

  • Secondary Quench (More Reactive Alcohol): Once the addition of isopropanol no longer produces a noticeable reaction, you can switch to a more reactive alcohol like methanol and add it slowly.[14]

  • Final Quench (Water): After the methanol addition is complete and the reaction has subsided, very slowly add water to ensure all reactive material is destroyed.[12][14]

  • Neutralization and Disposal: Allow the mixture to warm to room temperature and stir for several hours to ensure the reaction is complete.[12] Neutralize the resulting solution (e.g., with citric or acetic acid if it's basic) before packaging it for hazardous waste disposal according to your institution's guidelines.[12]

dot graph TD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption { label="Figure 1: Decision workflow for safely quenching reactive phosphine precursors."; fontname="Arial"; fontsize=10; }

Section 3: Frequently Asked Questions (FAQs)

What are the mandatory PPE requirements?

Personal Protective Equipment (PPE) is your last line of defense. The following are essential when working with this compound precursors.[2]

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles are mandatory. A face shield must be worn over the goggles, especially during transfers or when there is a risk of explosion or splash.[2][11]Protects against splashes of corrosive materials and projectiles in case of an exothermic event.
Body Protection A flame-resistant (FR) lab coat, such as one made from Nomex, is strongly recommended.[2][8][11] Avoid synthetic materials like polyester which can melt and adhere to skin.[1]Provides a barrier against spills and offers protection from fire.
Hand Protection Wear nitrile gloves as a minimum. For added protection, consider wearing a pair of neoprene or other chemical-resistant gloves over the nitrile gloves.[1][11]Protects skin from contact with corrosive and toxic materials. Nitrile gloves are combustible.[2]
Footwear Closed-toe shoes made of a non-porous material are required.[1][2]Protects feet from spills.
How should I store these precursors?

Proper storage is critical to prevent accidents.

  • Inert Environment: Store in a tightly sealed container, often under an inert atmosphere as provided by the manufacturer (e.g., Sure/Seal™ bottles).[8]

  • Designated Area: Store in a cool, dry, well-ventilated area away from heat and ignition sources.[15]

  • Incompatible Materials: Keep them segregated from incompatible materials, especially water, acids, and oxidizing agents.[15][16]

  • Secondary Containment: Use secondary containment (e.g., a tray or bucket) to contain any potential leaks.

What should I do in case of a skin or eye exposure?

Immediate action is crucial.

  • Skin Contact: Go immediately to the nearest safety shower and rinse the affected area for at least 15-20 minutes, removing contaminated clothing while under the shower.[2] Seek immediate medical attention.[16]

  • Eye Contact: Proceed immediately to an eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open.[16] Remove contact lenses if present and easy to do.[17] Seek immediate medical attention.[16]

  • Report the Incident: Inform your supervisor and follow all institutional procedures for reporting chemical exposures.

dot graph G { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [color="#5F6368"];

} caption { label="Figure 2: Relationship between primary hazards and required control measures."; fontname="Arial"; fontsize=10; }

References

  • The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards. (2024, December 10). Lab Manager. Available from: [Link]

  • Pyrophoric Materials. Purdue University Environmental Health and Safety. Available from: [Link]

  • Safe Handling of Pyrophoric Materials. University of California, Santa Cruz. Available from: [Link]

  • Pyrophoric Reagents Handling in Research Labs. Columbia University Environmental Health and Safety. Available from: [Link]

  • Procedures for Safe Use of Pyrophoric Liquid Reagents. University of California, Santa Barbara, Department of Chemistry and Biochemistry. Available from: [Link]

  • Disposal of aluminium phosphide residues. (2014). The Nautical Institute. Available from: [Link]

  • Phosphine Training 101. Degesch America, Inc. Available from: [Link]

  • Phosphine; Aluminum, Magnesium, and Zinc Phosphide QRGs. (2018, September 1). National Response Team. Available from: [Link]

  • Disposal of Aluminium Phosphide residues following fumigation of cargoes in transit. (2014, March 28). UK P&I Club. Available from: [Link]

  • A Complete Analysis of Phosphine Gas Hazards and Detection Technology. (2025, October 24). Tensensor. Available from: [Link]

  • RESTRICTED USE PESTICIDE PH3 DANGER PELIGRO POISON VENENO. Industrial Fumigant Company. Available from: [Link]

  • Phosphine Safety Data Sheet. Praxair. Available from: [Link]

  • CODE OF PRACTICE PHOSPHINE. (2021, February 3). Asia Industrial Gases Association. Available from: [Link]

  • PHOSPHINO POLYCARBOXYLIC ACID COPOLYMER Safety Information. Ataman Kimya. Available from: [Link]

  • Common Standard Operating Procedure: Quenching of pyrophoric substances and waste. University of Notre Dame. Available from: [Link]

  • Phosphine | Medical Management Guidelines. Centers for Disease Control and Prevention (CDC), Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]

  • The Synthesis Methods of Phosphino Carboxylic Acid. Aquapharm Chemicals. Available from: [Link]

  • Protocol for quenching reactive chemicals. École Polytechnique Fédérale de Lausanne (EPFL). Available from: [Link]

  • Phosphine gas. (2025, October 7). WorkSafe.qld.gov.au. Available from: [Link]

  • Air- and water-stable Lewis acids: synthesis and reactivity of P-trifluoromethyl electrophilic phosphonium cations. Chemical Communications (RSC Publishing). Available from: [Link]

  • Fluorescence Spectroscopy Approaches for the Development of a Real-Time Organophosphate Detection System Using an Enzymatic Sensor. PMC. Available from: [Link]

  • Safety Data Sheet: FORMULA 3730. Essential Industries, Inc. Available from: [Link]

  • Safety Data Sheet: 2-Phosphonobutane-1,2,4-tricarboxylic acid. Carl ROTH. Available from: [Link]

  • Safety Data Sheet: 2-Phosphonobutane-1,2,4-tricarboxylic acid. (2022, May 4). Carl ROTH. Available from: [Link]

  • Safety Data Sheet: NorthQuest 161. NORTH Metal and Chemical Company. Available from: [Link]

  • Quenching Reactive Substances. KGROUP. Available from: [Link]

  • Electron-Rich Phosphines in Organic Synthesis II. Catalytic Applications. ResearchGate. Available from: [Link]

  • Quenching of Water Reactive Materials. The Sarpong Group, UC Berkeley. Available from: [Link]

  • Short-chain perfluorocarboxylic acids and their direct precursors: Environment tier II assessment. (2015, April 24). Australian Government Department of Health. Available from: [Link]

  • Preparation of phosphines through C–P bond formation. PMC. Available from: [Link]

  • Reactions of Carboxylic, Phosphoric, and Sulfonic Acids and Their Derivatives. ResearchGate. Available from: [Link]

  • Organometallic HyperTextBook: Phosphine Complexes. Interactive Learning Paradigms, Incorporated. Available from: [Link]

  • Air- and water-stable Lewis acids: Synthesis and reactivity of P-trifluoromethyl electrophilic phosphonium cations. ResearchGate. Available from: [Link]

  • Direct evidence for the availability of reactive, water soluble phosphorus on the early Earth. H-phosphinic acid from the Nantan meteorite. PubMed. Available from: [Link]

  • Catalytic Synthesis of Phosphines and Related Compounds. University of Liverpool. Available from: [Link]

  • Mechanisms of Phosphine Toxicity. PMC. Available from: [Link]

  • What You Need to Know: Safety & Handling of Phosphates. (2025, April 7). Carus, LLC. Available from: [Link]

  • Phosphoric Acid Safety Tips. (2015, June 17). VelocityEHS. Available from: [Link]

Sources

Validation & Comparative

Comparative Analysis of Mass Spectrometry Fragmentation: Phosphanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phosphanecarboxylic acids (PCAs)—compounds containing both a phosphine (


) and a carboxylic acid (

) moiety—serve as critical ligands in catalysis and intermediates in the synthesis of phosphorylated drug candidates. Their analysis is complicated by the competing basicity of the phosphorus atom versus the carbonyl oxygen, and their susceptibility to oxidation.

This guide provides an in-depth comparison of fragmentation behaviors under Electrospray Ionization (ESI-MS/MS) versus Electron Ionization (EI-MS) . Unlike standard carboxylic acids, PCAs exhibit unique "charge-remote" fragmentation and phosphorus-driven rearrangements that must be understood to avoid structural misassignment.

Core Mechanism: The Phosphorus-Carboxyl Conflict

To interpret the spectra correctly, one must understand where the charge resides. In PCAs, the phosphorus atom often competes with the carbonyl oxygen for the proton (in ESI) or the radical charge (in EI).

The "Hard" Path: Electron Ionization (EI)

Under 70 eV EI, PCAs typically undergo extensive fragmentation. The molecular ion (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) is often weak or absent.
  • Dominant Mechanism:

    
    -cleavage relative to the phosphorus atom.
    
  • Diagnostic Ions:

    • C-P Bond Scission: Formation of phosphonium ions (

      
      ).
      
    • Decarboxylation: Rapid loss of

      
       is common, driven by the stability of the resulting phosphine radical cation.
      
The "Soft" Path: ESI-MS/MS (CID)

In ESI(+), the site of protonation dictates the fragmentation pathway.

  • P-Protonation (Kinetic Control): If P is protonated, the C-P bond weakens. Collision Induced Dissociation (CID) leads to the ejection of the phosphine moiety.

  • O-Protonation (Thermodynamic Control): If the carbonyl is protonated, the molecule behaves like a standard acid, showing neutral losses of

    
     (18 Da) and 
    
    
    
    (28 Da).
Visualization: Fragmentation Pathways

The following diagram illustrates the divergent pathways for a generic Diphenylphosphinoacetic acid (a common PCA derivative).

PCA_Fragmentation Parent Precursor Ion [M+H]+ Path_A Path A: O-Protonation (Carboxyl-driven) Parent->Path_A Low Collision Energy Path_B Path B: P-Protonation (Phosphine-driven) Parent->Path_B High Proton Affinity at P Frag_Oxidation [M+H + 16]+ (Phosphine Oxide Artifact) Parent->Frag_Oxidation In-source Oxidation Frag_H2O [M+H - H2O]+ (Acylium Ion) Path_A->Frag_H2O -18 Da Frag_P_Cleavage [R2PH]+ (Phosphonium Ion) Path_B->Frag_P_Cleavage C-P Bond Scission Frag_CO [M+H - H2O - CO]+ (Carbocation) Frag_H2O->Frag_CO -28 Da

Figure 1: Divergent fragmentation pathways for Phosphanecarboxylic acids in ESI(+). Note the competition between water loss (acid characteristic) and C-P cleavage (phosphine characteristic).

Comparative Analysis: EI vs. ESI-CID

The choice of ionization method fundamentally alters the structural information obtained.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-CID)
Primary State Radical Cation (

)
Even-electron Protonated Ion (

)
Molecular Ion Often absent or

intensity due to instability.
Dominant base peak (unless fragile esters are present).
Key Fragment 1

45 (

):
Diagnostic for the acid group.

:
Diagnostic loss of water.
Key Fragment 2

:
High abundance due to C-P cleavage.

:
Loss of

(Formic acid) in some derivatives.
Rearrangements McLafferty Rearrangement: Prominent if alkyl chains

C3.
Gas-phase Oxidation: P is easily oxidized in the source (

Da artifact).
Best Use Case Library matching (NIST); identifying substructures.Molecular weight confirmation; soft structural elucidation.
Critical Artifact Warning: The "Oxidation Trap"

Phosphines are oxygen scavengers. In ESI, you will frequently observe a peak at


.
  • Cause: Oxidation of P(III) to P(V)=O during electrospray nebulization.

  • Verification: If the

    
     peak intensity increases with source temperature or voltage, it is an artifact, not a metabolite.
    

Validated Experimental Protocol (ESI-MS/MS)

This protocol is designed to minimize in-source oxidation while maximizing structural data.

Sample Preparation
  • Solvent: Acetonitrile/Water (50:50). Avoid Methanol if transesterification is a risk.

  • Additive: 0.1% Formic Acid (promotes protonation).

  • Concentration: 1–10 µg/mL.

  • Inertness: Purge solvents with

    
     to reduce dissolved oxygen (prevents P-oxidation).
    
Instrument Parameters (Orbitrap/Q-TOF)
  • Flow Rate: 5–10 µL/min (Direct Infusion).

  • Capillary Voltage: Keep low (2.5 – 3.0 kV ) to reduce discharge-induced oxidation.

  • Source Temp:

    
     (Thermal degradation risk).
    
  • Collision Energy (CE) Ramp:

    • Step 1 (10-20 eV): Observe loss of

      
       (Acid confirmation).
      
    • Step 2 (30-50 eV): Observe C-P cleavage (Phosphine confirmation).

Data Interpretation Workflow

Use this decision tree to validate your spectral data.

Workflow Start Spectrum Acquired Check_M Check Parent [M+H]+ Start->Check_M Check_Ox Is [M+17]+ present? Check_M->Check_Ox Path_Ox Likely P-Oxide (Check Source Temp) Check_Ox->Path_Ox Yes (>10%) Path_Clean Clean Spectrum Check_Ox->Path_Clean No Frag_Check Look for Neutral Losses Path_Clean->Frag_Check Result_Acid Loss of 18/46 Da (Acid Confirmed) Frag_Check->Result_Acid Low CE Result_P Ion at m/z R2P+ (Phosphine Confirmed) Frag_Check->Result_P High CE

Figure 2: Step-by-step validation workflow for assigning phosphanecarboxylic acid spectra.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Organophosphorus Compounds. National Institute of Standards and Technology. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Chapter on Fragmentation of Organic Ions). [Link]

  • Holčapek, M., et al. (2010). "Fragmentation behavior of organophosphorus compounds." Journal of Mass Spectrometry. (General reference for C-P cleavage mechanisms). [Link]

  • Kebarle, P. (2000). "A brief overview of the present status of the mechanisms involved in electrospray mass spectrometry." Journal of Mass Spectrometry. [Link]

Spectroscopic Signatures of Coordination: A Technical Guide to Phosphanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Differences Between Free and Coordinated Phosphanecarboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

Phosphanecarboxylic acids (PCAs) represent a versatile class of hybrid ligands containing both a soft phosphorus donor (phosphine) and a hard oxygen donor (carboxylic acid/carboxylate). Their ability to adopt diverse coordination modes—monodentate (P-bound or O-bound), bidentate chelating (


-P,O), or bridging (

-P,O)—makes them critical in homogeneous catalysis (e.g., Shell Higher Olefin Process) and medicinal inorganic chemistry.[1]

This guide provides a rigorous spectroscopic comparison between free and coordinated PCAs, focusing on


P NMR , IR spectroscopy , and X-ray crystallography . It establishes diagnostic criteria to unambiguously identify coordination modes, supported by experimental data and mechanistic insights.[1]

Fundamental Principles of Coordination

The spectroscopic behavior of PCAs upon coordination is governed by electronic redistribution and geometric constraints:

  • Phosphorus Center: Coordination to a metal center typically results in deshielding of the phosphorus nucleus due to

    
    -donation from the P lone pair to the metal, often augmented by metal-to-ligand 
    
    
    
    -backbonding.
  • Carboxylate Group: The

    
     separation between asymmetric (
    
    
    
    ) and symmetric (
    
    
    ) stretching frequencies is the definitive metric for distinguishing between monodentate, chelating, and bridging modes.[2]

Spectroscopic Comparison: Free vs. Coordinated[2]

Nuclear Magnetic Resonance ( P and C NMR)

NMR is the primary tool for assessing P-coordination. The coordination chemical shift (


) is a reliable indicator of binding.
Comparative Data:

P NMR Shifts
StateParameterTypical Value / ObservationMechanistic Insight
Free Ligand

(

P)
-5 to -20 ppm (e.g.,

)
High electron density on P lone pair; shielded nucleus.
P-Coordinated

+20 to +80 ppm (Downfield shift)

-donation to metal reduces electron density at P (deshielding).
Chelating (

-P,O)
Ring Contribution (

)
Additional -10 to -50 ppm (Upfield)4- or 5-membered rings impose strain, shielding the P nucleus relative to acyclic analogs (Garrou’s Rule).[1]
Oxidized (Impurity)

(

P)
+25 to +35 ppmDistinct from coordination; P=O formation deshields P but lacks metal coupling satellites.

Key Diagnostic:

  • Coupling Constants (

    
    ):  In complexes with NMR-active metals (e.g., 
    
    
    
    Pt,
    
    
    Rh), the presence of satellite peaks (
    
    
    Hz) confirms direct M-P bonding.
  • 
    C NMR of Carboxyl:  The carbonyl carbon (
    
    
    
    ) typically shifts downfield by 2–10 ppm upon coordination, but this is less diagnostic than IR.
Infrared Spectroscopy (IR)

IR is the gold standard for determining the binding mode of the carboxylate moiety. The analysis relies on the difference (


) between asymmetric and symmetric stretches.[2][3][4][5]
Comparative Data: Carboxylate Stretching Frequencies
Coordination Mode

(cm

)

(cm

)

(

)
Structural Implication
Free Acid (-COOH) 1700–1750 (strong)N/AN/AProtonated form; C=O double bond character is localized.
Ionic (Free Anion) ~1550–1610~1400~150–200 (Ref)Delocalized

-system; equivalent C-O bonds.
Unidentate (M-O-C) > 1600 (High)< 1400 (Low)> Ionic (>200)Symmetry lowered; one C-O bond acquires double bond character.
Chelating (

-O,O')
< 1550> 1400< Ionic (<150)Metal interacts equally with both oxygens; O-C-O angle decreases.[1]
Bridging (

-O,O')
~1550–1600~1400–1450

Ionic
Syn-syn bridging mimics ionic symmetry but shifts to higher wavenumbers.[1]
X-ray Crystallography

While spectroscopy provides solution-state data, X-ray diffraction offers definitive solid-state metrics.[1]

  • P-C Bond Lengths: Often shorten slightly upon coordination due to changes in hybridization.

  • C-O Bond Lengths:

    • Free Acid: Distinct C=O (~1.21 Å) and C-OH (~1.32 Å).

    • Chelating/Bridging: Equalization of C-O bond lengths (~1.26 Å).

  • Bite Angle: For chelating PCAs (e.g., 2-diphenylphosphinobenzoic acid), the P-M-O angle is critical.[1] A small angle (< 85°) indicates significant ring strain, correlating with specific catalytic selectivities.[1]

Visualization of Coordination Logic

Diagram 1: Coordination Modes of Phosphanecarboxylic Acids

This diagram illustrates the structural diversity and the associated spectroscopic shifts.

CoordinationModes Ligand Free this compound (P-COOH) P_Coord P-Coordinated (Monodentate) Metal binds P only COOH remains protonated Ligand->P_Coord Reaction with Soft Metal (e.g., PdCl₂, PtCl₂) Chelate Chelating (κ²-P,O) Metal binds P and O Deprotonated (COO⁻) Ligand->Chelate Base + Metal (Ring Formation) Bridging Bridging (μ-P,O) P binds Metal A COO⁻ binds Metal B Ligand->Bridging Cluster Formation or Polymerization 31P NMR: Large Downfield Shift\nIR: ν(C=O) ~1720 cm⁻¹ (unchanged) 31P NMR: Large Downfield Shift IR: ν(C=O) ~1720 cm⁻¹ (unchanged) P_Coord->31P NMR: Large Downfield Shift\nIR: ν(C=O) ~1720 cm⁻¹ (unchanged) 31P NMR: Shift + Ring Effect\nIR: Δν(COO) < Ionic (<150 cm⁻¹) 31P NMR: Shift + Ring Effect IR: Δν(COO) < Ionic (<150 cm⁻¹) Chelate->31P NMR: Shift + Ring Effect\nIR: Δν(COO) < Ionic (<150 cm⁻¹)

Caption: Structural classification of PCA coordination modes with corresponding diagnostic spectroscopic signatures.

Experimental Protocols

Protocol A: Synthesis of a Model Complex

Target: [PdCl(2-diphenylphosphinobenzoate)(PPh


)]
Rationale: This protocol demonstrates the formation of a mixed-ligand chelate, allowing observation of both P-coordination and carboxylate chelation.
  • Reagents:

    • 2-(Diphenylphosphino)benzoic acid (1.0 eq)

    • [PdCl

      
      (PPh
      
      
      
      )
      
      
      ] (Precursor) (1.0 eq)
    • Sodium methoxide (NaOMe) (1.1 eq) - Base for deprotonation

    • Dichloromethane (DCM) and Methanol (MeOH).

  • Procedure:

    • Dissolve [PdCl

      
      (PPh
      
      
      
      )
      
      
      ] in dry DCM under Argon atmosphere.
    • Separately, dissolve the ligand and NaOMe in MeOH to generate the sodium salt.

    • Add the ligand solution dropwise to the Pd precursor solution.

    • Stir at room temperature for 4 hours. The color typically changes from yellow to pale orange.

    • Concentrate solvent in vacuo and precipitate with diethyl ether.

    • Filter, wash with water (to remove NaCl), then ether, and dry under vacuum.[1]

Protocol B: Spectroscopic Characterization Workflow

This self-validating workflow ensures accurate assignment of the coordination mode.

CharacterizationWorkflow Sample Isolated Complex Step1 1. IR Spectroscopy (Solid State / ATR) Sample->Step1 Decision1 Check ν(C=O) Step1->Decision1 Step2 2. ³¹P{¹H} NMR (CDCl₃ Solution) Decision1->Step2 Band at ~1600 cm⁻¹ (Carboxylate) Decision1->Step2 Band at ~1720 cm⁻¹ (Free Acid) Result_P P-Coordinated (Downfield Shift) Step2->Result_P Δδ > 0 ppm Result_Chelate Chelated Structure (Confirm with Δν < 150) Result_P->Result_Chelate If IR shows COO⁻

Caption: Step-by-step decision tree for validating ligand coordination using IR and NMR data.

References

  • Garrou, P. E. (1981).[1] "The Ring Contribution to

    
    P NMR Chemical Shifts in Transition Metal-Phosphine Chelates." Chemical Reviews, 81(3), 229–266.[1] Link
    
  • Deacon, G. B., & Phillips, R. J. (1980).[1] "Relationships between the carbon-oxygen stretching frequencies of carboxylato complexes and the type of carboxylate coordination." Coordination Chemistry Reviews, 33(3), 227-250.[1] Link

  • Nakamoto, K. (2009).[1] Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience. Link

  • Braunstein, P., et al. (1996).[1] "Phosphino-Carboxylic Acids as Building Blocks in Organometallic Chemistry." Chemical Reviews, 106(1), 134–159.[1] Link

  • Flapper, J., et al. (2009).[1] "Nickel-Catalyzed Copolymerization of Ethylene with CO and Functionalized Vinyl Monomers." Organometallics, 28(11), 3272–3281.[1] Link

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of Phosphanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. Phosphanecarboxylic acids, a class of organophosphorus compounds, are valuable in various synthetic applications. However, their dual nature—possessing both the reactivity of phosphine derivatives and the corrosivity of carboxylic acids—necessitates a rigorous and well-understood disposal protocol. This guide provides the essential, immediate safety and logistical information for the proper management of phosphanecarboxylic acid waste, ensuring the protection of laboratory personnel and the environment.

Critical Safety Precautions & Hazard Profile

Before any handling or disposal, a thorough understanding of the potential hazards is paramount. Phosphanecarboxylic acids, as a class, should be treated as hazardous materials. The primary risks include:

  • Corrosivity : Due to the carboxylic acid functional group, these compounds are corrosive and can cause severe skin burns and eye damage.[1]

  • Toxicity : Organophosphorus compounds can exhibit varying levels of toxicity. Inhalation of vapors or mists may irritate the respiratory tract, and ingestion can be harmful.[2][3][4]

  • Reactivity : The phosphorus center can be reactive. These compounds may be incompatible with strong oxidizing agents, bases (unless used in a controlled neutralization process), and certain metals.[5]

Personal Protective Equipment (PPE)

Adherence to proper PPE is the first line of defense. The following table summarizes the essential equipment for handling this compound waste.

PPE CategorySpecification
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[6]
Eye Protection Chemical safety goggles and a full-face shield are mandatory to protect against splashes.[7]
Skin and Body A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger volumes, a chemical-resistant apron is recommended.[7]
Respiratory All handling of this compound and its waste should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[1]

Waste Disposal Decision Workflow

The proper disposal route depends on the nature and concentration of the waste. This workflow provides a logical decision-making process for managing this compound waste streams.

DisposalWorkflow start This compound Waste Generated is_spill Is it a spill? start->is_spill spill_protocol IMMEDIATE ACTION: Follow Spill Management Protocol (See Section 5) is_spill->spill_protocol Yes waste_type Is the waste concentrated, pure product, or an organic solvent solution? is_spill->waste_type No final_disposal All treated waste and spill cleanup materials must be collected for Professional Hazardous Waste Disposal spill_protocol->final_disposal in_lab_q Is there an institutionally approved in-lab treatment protocol for dilute aqueous waste? waste_type->in_lab_q No (Dilute Aqueous Waste) prof_disposal CORE PROTOCOL: Professional Hazardous Waste Disposal (See Section 3) waste_type->prof_disposal Yes in_lab_q->prof_disposal No in_lab_protocol IN-LAB TREATMENT: Follow Approved Protocol for Dilute Aqueous Waste ONLY (See Section 4) in_lab_q->in_lab_protocol Yes in_lab_protocol->final_disposal

Caption: Decision workflow for this compound waste.

Core Protocol: Professional Hazardous Waste Management

The primary and universally recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1] This ensures compliance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) under which phosphine derivatives are often listed.[8]

Experimental Protocol: Waste Collection for Professional Disposal
  • Containment: Collect all this compound waste (concentrated, dilute, or solid) into a designated, corrosion-resistant container (e.g., High-Density Polyethylene - HDPE).[9] Do not mix with incompatible waste streams, particularly strong bases or oxidizing agents.[9]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution. Ensure the label is legible and securely attached.

  • Storage: Keep the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area. The storage area should be away from incompatible materials and general laboratory traffic.[1]

  • Pickup: Arrange for waste pickup through your institution's EHS department. Provide them with accurate information about the waste composition.

In-Lab Waste Treatment (For Dilute Aqueous Solutions Only)

Disclaimer: In-lab treatment should only be performed by trained personnel when a specific, validated, and institutionally approved protocol is available. Uncontrolled neutralization can generate heat and potentially hazardous byproducts. Never attempt to treat concentrated waste.

For dilute (<5%) aqueous solutions, the primary hazard to be addressed before collection is corrosivity. The following protocol outlines a general procedure for neutralization.

Experimental Protocol: Neutralization of Dilute Aqueous Waste
  • Preparation: Conduct the entire procedure within a chemical fume hood. Place a suitable container (e.g., a large borosilicate glass beaker) in a secondary container or ice bath to manage heat generation.

  • Dilution: If necessary, further dilute the waste by slowly adding it to cold water. Always add acid to water, never the other way around.

  • Neutralization: Slowly add a weak base, such as a 5% sodium bicarbonate solution or soda ash, to the stirring acidic solution.[1][10][11] The use of a weak base is critical to control the reaction rate and prevent excessive foaming or heat generation.

  • Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter or pH strips. Continue adding the base dropwise until the pH is stable within a neutral range (typically 6.0-8.0).[10]

  • Final Disposal: Collect the neutralized aqueous solution in a hazardous waste container. Even after neutralization, the solution contains phosphorus compounds and must be disposed of as hazardous waste through your EHS department.[7][10]

Quantitative Parameters for Neutralization
ParameterGuidelineRationale
Initial Concentration < 5% aqueous solutionHigher concentrations increase the risk of a dangerous exothermic reaction.
Neutralizing Agent 5% Sodium Bicarbonate (NaHCO₃) SolutionA weak base provides a more controlled, safer neutralization than strong bases.[1]
Addition Method Slow, dropwise addition with constant stirringPrevents localized heat buildup and violent effervescence.
Temperature Control Use of an ice bathSafely dissipates any heat generated during the exothermic reaction.
Target pH 6.0 - 8.0Confirms the corrosive hazard has been mitigated.[10]

Emergency Procedures: Spill Management

Immediate and correct action is critical in the event of a spill.

For Small Spills (<100 mL in a fume hood):
  • Alert & Ventilate: Alert personnel in the immediate area. Ensure the fume hood is functioning correctly.

  • Neutralize: Cautiously cover the spill with a suitable basic substance like sodium bicarbonate or soda ash, starting from the outside and working inwards.[1]

  • Absorb: Once fizzing has stopped, absorb the neutralized residue with an inert material such as vermiculite, sand, or a commercial spill absorbent.[1]

  • Collect: Scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Label the container and dispose of it through your EHS department.

For Large Spills (>100 mL or any spill outside a fume hood):
  • EVACUATE: Immediately evacuate the laboratory, closing the doors behind you.

  • ALERT: Alert your supervisor and contact your institution's emergency response team or EHS department.

  • SECURE: Prevent entry into the affected area.

  • REPORT: Provide as much information as possible to the emergency responders, including the chemical name and the approximate quantity spilled.

Do not attempt to clean up a large spill yourself.

References

  • Detoxification of Organophosphorus Pesticide Solutions. ACS Publications. [Link]

  • RESTRICTED USE PESTICIDE PH3 DANGER PELIGRO POISON VENENO. Industrial Fumigant Company. [Link]

  • Disposal of aluminium phosphide residues. The Nautical Institute. [Link]

  • US EPA, Pesticide Product Label, PH3 ALUMINUM PHOSPHIDE FUMIGANT PELLETS, 04/10/2019. Greenbook.net. [Link]

  • Safety Data Sheet - FORMULA 3730. Eastern Technologies, Inc.[Link]

  • SAFETY DATA SHEET - Polycarboxylic Acid Mixture. Garratt-Callahan. [Link]

  • NorthQuest 161 - Safety Data Sheet. NORTH Metal and Chemical Company. [Link]

  • Pesticides - Fact Sheet for Phosphine. Environmental Protection Agency (EPA). [Link]

  • Organophosphorus Pesticide Standard - Safety Data Sheet. Restek. [Link]

  • EPA Sets New Restrictions on Phosphine Fumigants to Reduce Poisonings. Beyond Pesticides Daily News Blog. [Link]

  • Phosphine; Aluminum, Magnesium, and Zinc Phosphide Quick Reference Guides. National Response Team. [Link]

  • Acid/Base Neutralization Procedure for Laboratory Disposal. UBC Zoology. [Link]

  • Disposal of Aluminium Phosphide residues following fumigation of cargoes in transit. UK P&I Club. [Link]

  • Phosphine (HSG 28, 1989). INCHEM. [Link]

  • Phosphine gas. WorkSafe.qld.gov.au. [Link]

  • Handling, Storing & Disposing of Pesticides and Insecticides. NEDT. [Link]

  • How to Dispose of Acid Safely: A Step-by-Step Guide. Greenflow. [Link]

  • Decontamination of organophosphorus pesticides on sensitive equipment. ResearchGate. [Link]

  • Method 8141B: Organophosphorus Compounds by Gas Chromatography. EPA. [Link]

  • 2-Phosphono-1,2,4-butanetricarboxylic acid Product Safety Assessment. Lanxess. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. EPA. [Link]

  • How can you safely dispose of phosphoric acid? Quora. [Link]

  • Phosphoric Acid Safety Data Sheet. Lab Alley. [Link]

  • Chemical Waste Management Guide. Technion. [Link]

  • Phosphoric Acid MSDS. ScienceLab.com. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.